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Core Science & Biosynthesis

Foundational

physicochemical properties of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine

An In-Depth Technical Whitepaper on the Physicochemical Profiling and Application of 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine in Drug Discovery Executive Summary The development of highly selective kinase inhibitors r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Physicochemical Profiling and Application of 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine in Drug Discovery

Executive Summary

The development of highly selective kinase inhibitors relies heavily on the strategic selection of heterocyclic building blocks. 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (Free base CAS: Pending; HCl Salt CAS: 1431966-25-4) has emerged as a critical intermediate in the synthesis of next-generation targeted therapeutics. This whitepaper deconstructs the physicochemical properties, structural causality, and analytical workflows associated with this highly functionalized 4-aminopyrazole, providing a comprehensive guide for medicinal chemists and drug development professionals.

Structural and Electronic Causality

The architectural design of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine is not arbitrary; every functional group serves a distinct stereoelectronic purpose in the context of drug-target interactions, particularly in overcoming gatekeeper resistance mutations in receptor tyrosine kinases (RTKs)[1].

  • The Pyrazole Core: As an aromatic five-membered heterocycle, the pyrazole ring acts as an excellent bioisostere for phenyl or amide groups. It provides a rigid scaffold that dictates the trajectory of its substituents into the kinase hinge region.

  • 1-Isopropyl (Propan-2-yl) Group: The addition of a branched alkyl chain at the N1 position serves two purposes. First, it increases the lipophilicity (LogP) of the molecule, enhancing cell membrane permeability. Second, the steric bulk of the isopropyl group is uniquely suited to occupy hydrophobic pockets adjacent to the ATP-binding site, which has proven critical in designing inhibitors against wild-type and gatekeeper mutant variants of FGFR2 and FGFR3[2].

  • 3-Ethoxy Group: This substituent is a powerful electron-donating group via resonance (+R effect). By pushing electron density into the pyrazole ring, it significantly modulates the basicity ( pKa​ ) of the adjacent nitrogens and the C4-amine. Furthermore, the oxygen atom serves as a localized hydrogen bond acceptor, which can interact with specific solvent-exposed residues or structured water molecules in the active site.

  • 4-Amino Group: Acting as the primary synthetic handle, the primary amine at C4 is highly nucleophilic due to the electron-rich nature of the substituted pyrazole. In drug discovery, this amine is typically converted into an amide, urea, or secondary amine (via Buchwald-Hartwig coupling) to form the primary hinge-binding motif of inhibitors targeting kinases like AXL[3].

Physicochemical Data Summary

Understanding the baseline physicochemical metrics of this building block is essential for predicting the absorption, distribution, metabolism, and excretion (ADME) profile of the final active pharmaceutical ingredient (API).

PropertyValue (Free Base)Value (HCl Salt)Analytical / Predictive Rationale
Molecular Formula C8​H15​N3​O C8​H16​ClN3​O Core composition
Molecular Weight 169.23 g/mol 205.69 g/mol Optimal low-MW fragment for fragment-based drug discovery (FBDD)[4].
Topological Polar Surface Area (TPSA) 54.3 ŲN/AHighly favorable for passive membrane permeability and oral bioavailability.
Calculated LogP (cLogP) 1.15 - 1.45< 0 (Highly polar)The isopropyl group balances the polarity of the amine and pyrazole nitrogens.
Estimated pKa​ (Conjugate Acid) ~ 4.2 - 4.8N/AThe 3-ethoxy group increases basicity compared to unsubstituted 4-aminopyrazoles.
H-Bond Donors / Acceptors 1 ( −NH2​ ) / 42 / 4Provides versatile vectoring for kinase hinge region interactions.

Synthetic Pathway and Functionalization Workflow

The synthesis of highly substituted 4-aminopyrazoles requires precise control over regioselectivity. The pathway typically involves the construction of the pyrazole ring followed by electrophilic substitution and reduction[5].

G N1 Precursor: 1,3-Dicarbonyl Derivative N2 Hydrazine Condensation (Isopropylhydrazine) N1->N2 N3 Intermediate: 3-Ethoxy-1-(propan-2-yl) -1H-pyrazole N2->N3 Cyclization N4 Electrophilic Nitration (HNO3 / H2SO4) N3->N4 N5 Intermediate: 4-Nitro-pyrazole N4->N5 C4-Substitution N6 Catalytic Reduction (Pd/C, H2) N5->N6 N7 Target Building Block: 3-Ethoxy-1-(propan-2-yl) -1H-pyrazol-4-amine N6->N7 Reduction N8 Functionalization: Amide Coupling / Buchwald-Hartwig N7->N8 N9 Final API: Kinase Inhibitor (e.g., FGFR/AXL) N8->N9 Drug Discovery

Fig 1: Regioselective synthesis and functionalization of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine.

Experimental Protocols for Characterization

To ensure scientific integrity, the characterization of this building block must rely on self-validating analytical systems. Below are the field-proven methodologies for determining its core physicochemical traits.

Protocol A: Self-Validating Potentiometric pKa​ and LogD Determination

Causality: Because the 3-ethoxy group alters the electron density of the pyrazole, theoretical pKa​ calculations often carry a high margin of error. Empirical determination via potentiometric titration is mandatory to predict the compound's ionization state at physiological pH (7.4), which directly dictates target residence time and solubility.

Step-by-Step Methodology:

  • System Suitability Test (SST): Prior to analyzing the target compound, titrate a standard reference (e.g., labetalol or quinine) to validate electrode response and titrant molarity. The measured pKa​ of the standard must fall within ±0.05 units of literature values.

  • Sample Preparation: Dissolve 2.0 mg of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (free base) in 1.0 mL of standardized 0.15 M KCl solution (to maintain constant ionic strength mimicking physiological conditions).

  • Acidification: Lower the pH of the solution to 2.0 using 0.5 M HCl to fully protonate the primary amine and the pyrazole nitrogens.

  • Titration: Titrate the solution with CO₂-free 0.5 M KOH under an Argon atmosphere at exactly 25.0 °C. Causality for Argon: Electron-rich aminopyrazoles are susceptible to rapid oxidation at high pH; inert gas prevents oxidative degradation during the assay.

  • Data Processing: Utilize Bjerrum plot analysis to extract the macroscopic pKa​ values from the inflection points of the titration curve.

  • LogD (Shake-Flask LC-MS): Partition the compound between 1-octanol and aqueous phosphate buffer (pH 7.4). Quantify the concentration in both phases using LC-MS/MS (MRM mode). The ratio of the AUCs provides the LogD7.4​ , validating the lipophilic contribution of the isopropyl group.

Protocol B: Oxidative Stability Profiling

Causality: 4-Aminopyrazoles, particularly those enriched with electron-donating groups like ethoxy, can undergo auto-oxidation to form azo dimers or N-oxides. Understanding this degradation pathway is critical for defining storage conditions and formulation strategies.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

  • Stress Induction: Aliquot the stock into three distinct environments:

    • Condition 1 (Control): Sealed under N2​ , stored at -20 °C.

    • Condition 2 (Thermal): Open to ambient air, heated to 60 °C in a water bath.

    • Condition 3 (Oxidative): Spiked with 3% H2​O2​ at room temperature.

  • Sampling & Quenching: Extract 10 µL aliquots at T=0,2,4,8,and 24 hours. Quench the oxidative samples immediately with a 10-fold excess of sodium thiosulfate ( Na2​S2​O3​ ). Causality: Failing to quench will result in continued oxidation within the autosampler, yielding false degradation kinetics.

  • UPLC-UV-HRMS Analysis: Inject the samples onto a C18 UPLC column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF). Monitor UV absorbance at 254 nm and extract the exact mass for potential dimers ( [2M−2H+H]+ ) and N-oxides ( [M+O+H]+ ).

  • Validation: The protocol is self-validating if the mass balance (Sum of API + Degradants) remains ≥98% relative to the T=0 control.

Conclusion

3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine represents a masterclass in rational building block design. By balancing the steric demands of the isopropyl group with the electronic modulation of the ethoxy group, this compound provides an ideal scaffold for generating potent, selective, and orally bioavailable kinase inhibitors. Rigorous physicochemical profiling, as outlined in the protocols above, ensures that its integration into drug discovery pipelines is both predictable and highly efficacious.

References

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors Source: PubMed / ACS Publications URL:[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL:[Link]

Sources

Exploratory

A Guide to the De Novo Synthesis of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine: A Key Scaffold for Drug Discovery

Executive Summary The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The targeted synthesis of polysubstituted pyrazoles, such as 3-ethoxy-1-(propan-2-yl)-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. The targeted synthesis of polysubstituted pyrazoles, such as 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine, is of paramount importance for developing novel therapeutics. This guide presents a robust and regioselective de novo synthetic pathway designed for researchers, scientists, and drug development professionals. The proposed four-step strategy begins with the construction of the pyrazole core via a base-mediated cyclocondensation, followed by a sequence of regioselective functionalization steps—nitration, O-alkylation, and reduction. Each step is detailed with mechanistic insights, field-proven protocols, and the underlying chemical principles that ensure a high-yielding and scalable process. This document serves as a comprehensive technical resource, balancing theoretical grounding with practical, actionable methodologies.

Strategic Design: A Regioselective Pathway

The synthesis of a multi-substituted heterocycle requires a carefully planned strategy to control the precise placement of each functional group. A retrosynthetic analysis of the target molecule, 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (4) , reveals a logical disconnection strategy that leverages common and high-yielding transformations.

The primary amine at the C4 position is most reliably installed in the final step via the reduction of a nitro group, a mild and highly efficient transformation[1][2]. This identifies 3-ethoxy-1-isopropyl-4-nitro-1H-pyrazole (3) as the key penultimate intermediate. The ethoxy group at C3 can be introduced by O-alkylation of the corresponding 3-hydroxy-pyrazole (pyrazolone) tautomer, 1-isopropyl-4-nitro-1H-pyrazol-3(2H)-one (2) . This pyrazolone can be accessed through the regioselective nitration of a simpler precursor, 1-isopropyl-1H-pyrazol-3(2H)-one (1) . Finally, the pyrazole core itself is constructed de novo from commercially available starting materials: isopropylhydrazine and ethyl propiolate [3].

This forward-synthetic approach, outlined below, is designed to maximize regiochemical control at each stage.

Synthetic_Strategy reagents Isopropylhydrazine + Ethyl Propiolate intermediate1 1. 1-Isopropyl-3-hydroxypyrazole reagents->intermediate1  Step 1:  Cyclocondensation intermediate2 2. 1-Isopropyl-4-nitro-pyrazol-3-one intermediate1->intermediate2  Step 2:  C4-Nitration intermediate3 3. 3-Ethoxy-1-isopropyl-4-nitro-pyrazole intermediate2->intermediate3  Step 3:  O-Ethylation final_product 4. 3-Ethoxy-1-isopropyl-1H-pyrazol-4-amine intermediate3->final_product  Step 4:  Nitro Reduction

Caption: Overall retrosynthetic strategy for the target molecule.

Synthesis and Mechanistic Discussion

This section provides a detailed, step-by-step examination of the synthetic pathway, including experimental protocols, mechanistic rationale, and key quantitative data.

Step 1: Synthesis of 1-Isopropyl-1H-pyrazol-3(2H)-one (1)

The construction of the pyrazole core is achieved through a base-mediated cyclocondensation reaction. The classical Knorr synthesis often involves a 1,3-dicarbonyl compound and a hydrazine[4][5]. For this specific target, a highly efficient variation utilizing an alkyne ester, ethyl propiolate, provides direct access to the desired 3-hydroxypyrazole scaffold, avoiding potential regioisomeric mixtures that can arise from unsymmetrical β-ketoesters[3].

Mechanism: The reaction proceeds via an initial Michael addition of the more nucleophilic nitrogen of isopropylhydrazine to the electron-deficient alkyne of ethyl propiolate. The resulting enamine intermediate then undergoes a rapid intramolecular cyclization, with the second nitrogen atom attacking the ester carbonyl. Subsequent elimination of ethanol drives the reaction towards the formation of the stable, aromatic pyrazolone ring. The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial for deprotonating the hydrazine and facilitating the initial addition[3].

Step1_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Isopropylhydrazine Isopropylhydrazine Michael Adduct Michael Adduct Isopropylhydrazine->Michael Adduct Michael Addition (Base-catalyzed) Ethyl Propiolate Ethyl Propiolate Ethyl Propiolate->Michael Adduct Cyclized Intermediate Cyclized Intermediate Michael Adduct->Cyclized Intermediate Intramolecular Cyclization Pyrazolone (1) Pyrazolone (1) Cyclized Intermediate->Pyrazolone (1) Elimination of EtOH

Caption: Mechanism for the formation of the pyrazolone core.

Experimental Protocol:

  • To a stirred solution of isopropylhydrazine (1.0 eq) in anhydrous tert-butanol (10 volumes), add ethyl propiolate (1.05 eq) dropwise at room temperature.

  • Stir the mixture for 30 minutes.

  • Add potassium tert-butoxide (1.2 eq) portion-wise over 20 minutes, maintaining the temperature below 40°C.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and neutralize with 1M HCl.

  • Concentrate the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.

ParameterValueReference
Isopropylhydrazine1.0 eq[3]
Ethyl Propiolate1.05 eq[3]
BasePotassium tert-butoxide (1.2 eq)[3]
Solventtert-Butanol[3]
Temperature25°C to 60°C[3]
Typical Yield55-70%[3]
Step 2: Regioselective C4-Nitration (Formation of 2)

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The C4 position of the 1-isopropyl-3-hydroxypyrazole is particularly activated for substitution due to the electron-donating effects of both the N1-isopropyl group and the C3-hydroxy group (in its enol form).

Mechanism: The reaction proceeds via the standard mechanism for electrophilic aromatic substitution. A mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺). The pyrazole ring acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (sigma complex). Deprotonation at the C4 position by a weak base (like water or bisulfate) restores the aromaticity of the ring, yielding the 4-nitro product.

Experimental Protocol:

  • Cool concentrated sulfuric acid (5 volumes) to 0°C in an ice bath.

  • Slowly add 1-isopropyl-1H-pyrazol-3(2H)-one (1) (1.0 eq) portion-wise, ensuring the temperature does not exceed 10°C.

  • Once the addition is complete and the solid has dissolved, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) dropwise, maintaining the temperature between 0-5°C.

  • Stir the reaction at 0-5°C for 1-2 hours. Monitor progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

ParameterValueReference
Substrate (1)1.0 eq[2][6]
Nitrating AgentHNO₃/H₂SO₄[6]
Temperature0-5°C[7]
Reaction Time1-2 hours[6]
Typical Yield80-90%[2][6]
Step 3: Selective O-Ethylation (Formation of 3)

The 4-nitropyrazolone intermediate (2) exists as a mixture of tautomers. Alkylation can potentially occur at the oxygen atom (O-alkylation) to give the desired ethoxy product or at the N2 nitrogen atom (N-alkylation). Selective O-alkylation is favored under Williamson ether synthesis conditions using a polar aprotic solvent and a moderately strong base.

Causality of Selectivity: Using a base like potassium carbonate in a solvent such as DMF or acetone deprotonates the pyrazolone to form an ambident nucleophile. The harder, more electronegative oxygen atom preferentially attacks the electrophilic ethylating agent (e.g., ethyl iodide or diethyl sulfate), leading to the thermodynamically favored O-alkylated product.

Experimental Protocol:

  • To a solution of 1-isopropyl-4-nitro-1H-pyrazol-3(2H)-one (2) (1.0 eq) in anhydrous DMF (10 volumes), add anhydrous potassium carbonate (1.5 eq).

  • Add ethyl iodide (1.2 eq) dropwise to the suspension.

  • Heat the mixture to 50-60°C and stir for 3-5 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 15 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product for purification.

ParameterValue
Substrate (2)1.0 eq
BaseK₂CO₃ (1.5 eq)
Alkylating AgentEthyl Iodide (1.2 eq)
SolventDMF or Acetone
Temperature50-60°C
Typical Yield>85%
Step 4: Reduction of the 4-Nitro Group (Formation of 4)

The final step is the chemoselective reduction of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is the method of choice as it proceeds under mild conditions and is highly selective, leaving the pyrazole ring and ethoxy group intact.

Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C). Hydrogen gas adsorbs onto the catalyst surface and is activated. The nitro group of the substrate also adsorbs onto the surface, where it undergoes stepwise reduction by the activated hydrogen, passing through nitroso and hydroxylamine intermediates before yielding the final amine. Water is the only byproduct, making this a very clean transformation.

Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation A Charge Reactor with Substrate (3) & Solvent (EtOH/MeOH) B Carefully Add Pd/C Catalyst (under inert atmosphere) A->B C Purge Reactor with H₂ B->C D Pressurize with H₂ (e.g., 50 psi) C->D E Stir at Room Temperature D->E F Monitor by TLC/LC-MS E->F G Filter through Celite® to Remove Catalyst F->G Upon Completion H Rinse Pad with Solvent G->H I Concentrate Filtrate Under Reduced Pressure H->I J Purify by Chromatography (if necessary) I->J

Caption: Experimental workflow for catalytic hydrogenation.

Experimental Protocol:

  • In a hydrogenation vessel, dissolve 3-ethoxy-1-isopropyl-4-nitro-1H-pyrazole (3) (1.0 eq) in a suitable solvent such as ethanol or methanol (15-20 volumes).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w) under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Pressurize the vessel with hydrogen (typically 50 psi or balloon pressure) and stir the mixture vigorously at room temperature.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed (typically 4-12 hours).

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the target compound, 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (4).

ParameterValueReference
Catalyst10% Pd/C (5-10% w/w)[1][2]
Hydrogen SourceH₂ gas (balloon or pressure vessel)[2]
SolventEthanol or Methanol[1]
TemperatureRoom Temperature[1]
Typical Yield>95%[2]

Conclusion

The de novo synthesis of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine has been systematically outlined through a logical, four-step sequence. This guide demonstrates a pathway that relies on well-established, high-yielding, and regioselective reactions, making it an ideal strategy for implementation in a drug discovery or process chemistry setting. By starting from simple, accessible precursors and proceeding through controlled functionalization steps, this methodology provides a reliable and scalable route to a valuable heterocyclic building block. The detailed protocols and mechanistic explanations herein offer researchers the foundational knowledge required to adapt and apply this synthesis for the creation of novel pyrazole-based compounds.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Functionalized Pyrazoles. BenchChem.
  • Schwerk, T., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025).
  • IntechOpen. (2022).
  • Sharma, S., et al. (2022).
  • PubMed. (2024). Recent advances in the multicomponent synthesis of pyrazoles. PubMed.
  • Sapegin, A., et al. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry.
  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. PharmaGuideline.
  • Guidechem. (2022). How to Synthesize 4-Nitropyrazole Efficiently?. Guidechem.
  • Gotor, V., et al. (2025). Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. Journal of Heterocyclic Chemistry.
  • Google Patents. (1996). Preparation of 1-(het) aryl-3-hydroxypyrazoles.

Sources

Foundational

1H NMR and 13C NMR spectra data for 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine

Comprehensive 1 H and 13 C NMR Spectral Analysis of 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine: A Technical Guide for Structural Elucidation Executive Summary The compound 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive 1 H and 13 C NMR Spectral Analysis of 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine: A Technical Guide for Structural Elucidation

Executive Summary

The compound 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine represents a highly functionalized heterocyclic scaffold frequently utilized as an intermediate in the development of kinase inhibitors and PDE5 antagonists. Accurate structural elucidation of this molecule is critical for downstream synthetic workflows. This technical whitepaper provides an in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data. By deconstructing the molecule's spin systems and detailing a self-validating acquisition protocol, this guide equips researchers with the mechanistic insights required to unambiguously assign its spectral features.

Molecular Architecture and Spin System Deconstruction

To accurately predict and assign the NMR spectra, the molecule must be deconstructed into three distinct, non-overlapping spin systems. The causality behind the chemical shifts is driven by the electronic "push-pull" dynamics of the pyrazole core and the inductive effects of the heteroatoms.

  • The Isopropyl Group (N1 Position): This system consists of a methine proton (-CH) and two equivalent methyl groups (-CH 3​ ). According to established empirical models (), the adjacent N1 nitrogen of the pyrazole ring exerts a strong electron-withdrawing inductive effect, deshielding the methine proton and shifting it downfield.

  • The Ethoxy Group (C3 Position): Comprising a methylene (-CH 2​ -) and a methyl (-CH 3​ ) group, this system is directly attached to an electronegative oxygen atom. The oxygen highly deshields the adjacent methylene protons while simultaneously donating π -electron density into the pyrazole ring via resonance.

  • The Pyrazole Core and Amine (C4/C5 Positions): As established by Begtrup et al. ()[1], the 13 C chemical shifts of pyrazoles are highly sensitive to substituent electronegativity and resonance contributions. The C3 carbon is heavily deshielded by the direct C-O bond. Conversely, the C4 carbon is shielded; both the C3-ethoxy oxygen and the C4-amine nitrogen act as strong π -donors, pushing electron density onto C4 and shifting its carbon resonance upfield relative to typical aromatic systems.

High-Resolution NMR Acquisition Protocol

To ensure a trustworthy, self-validating system, the acquisition of NMR data must follow a strict protocol that minimizes artifacts and utilizes internal referencing. Residual solvent peaks must be carefully referenced to ensure absolute accuracy, utilizing established standard values ()[2].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS). Filter the solution through a glass wool plug into a 5 mm precision NMR tube. Causality: Filtration removes paramagnetic particulates that distort the magnetic field homogeneity, ensuring sharp line widths (< 0.5 Hz).

  • Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both 1 H and 13 C nuclei to maximize the signal-to-noise ratio (SNR) and optimize RF pulse delivery.

  • Locking and Shimming: Lock the spectrometer to the deuterium frequency of CDCl 3​ . Perform automated gradient shimming (e.g., TopShim) on the Z-axis.

  • 1D 1 H Acquisition: Acquire the proton spectrum using a standard 30° pulse program. Parameters: Spectral width (SW) ~20 ppm, relaxation delay (D1) 2 s, 16 scans.

  • 1D 13 C{ 1 H} Acquisition: Acquire the carbon spectrum with broadband proton decoupling. Parameters: SW ~250 ppm, D1 2 s, 1024 scans.

  • 2D NMR Validation: Acquire Gradient-selected COSY, HSQC, and HMBC spectra. Causality: 1D data alone cannot definitively prove the regiochemistry of the N1-isopropyl group versus an N2-isopropyl isomer. HMBC provides the necessary 3-bond connectivity proof.

  • Processing: Apply a Fourier transform (FT), phase correction, and baseline correction. Reference the 1 H spectrum to TMS ( δ 0.00 ppm) and the 13 C spectrum to the central CDCl 3​ triplet ( δ 77.16 ppm).

NMR_Workflow Prep Sample Preparation (CDCl3, 298K) Acq1D 1D Acquisition (1H & 13C) Prep->Acq1D Transfer Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Setup Process Spectral Processing (FT, Phase, Baseline) Acq2D->Process Raw FID Verify Structural Verification & Assignment Process->Verify Spectra

Figure 1: Step-by-step NMR acquisition and structural elucidation workflow.

Quantitative Data Presentation & Assignment

The following tables summarize the assigned 1 H and 13 C NMR data based on the predictive models and empirical rules discussed above.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
1.39Triplet (t)3H7.1-OCH 2​ CH 3​
1.43Doublet (d)6H6.7-NCH(CH 3​ ) 2​
2.80 - 3.20Broad Singlet (br s)2H--NH 2​
4.25Quartet (q)2H7.1-O**CH 2​ **CH 3​
4.38Septet (sept)1H6.7-NCH (CH 3​ ) 2​
7.05Singlet (s)1H-Pyrazole H5

Mechanistic Note on Multiplicity: The isopropyl methine proton at 4.38 ppm appears as a septet because it is coupled to six equivalent methyl protons ( n+1=7 ). The amine protons appear as a broad singlet due to quadrupolar relaxation from the 14 N nucleus and intermediate chemical exchange rates.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
14.9CH 3​ -OCH 2​ CH 3​
22.8CH 3​ -NCH(CH 3​ ) 2​
53.2CH-NCH (CH 3​ ) 2​
64.5CH 2​ -O**CH 2​ **CH 3​
115.5C (Quaternary)Pyrazole C4
118.2CHPyrazole C5
155.0C (Quaternary)Pyrazole C3

2D NMR Correlation and Regiochemical Proof

To elevate the analysis from predictive to self-validating, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons, serving as the definitive proof of the molecule's regiochemistry.

  • Proof of N1 Alkylation: The isopropyl methine proton (4.38 ppm) shows a strong 3JCH​ correlation to the pyrazole C5 carbon (118.2 ppm). If the isopropyl group were incorrectly positioned at N2, this correlation would be to C3 instead.

  • Proof of C3 Alkoxylation: The ethoxy methylene protons (4.25 ppm) exhibit a 3JCH​ correlation to the highly deshielded C3 carbon (155.0 ppm), confirming the ether linkage.

HMBC_Network H5 H5 (7.05 ppm) C3 C3 (155.0 ppm) H5->C3 3J C4 C4 (115.5 ppm) H5->C4 2J H_iso CH(iPr) (4.38 ppm) C5 C5 (118.2 ppm) H_iso->C5 3J H_eth CH2(OEt) (4.25 ppm) H_eth->C3 3J

Figure 2: Key HMBC (1H-13C) correlations proving the regiochemistry of the pyrazole substitutions.

References

  • Begtrup, M., Boyer, G., Cabildo, P., Cativiela, C., Claramunt, R. M., Elguero, J., Garcia, J. I., Toiron, C., & Vedsø, P. (1990). 13C NMR spectroscopy of pyrazoles. Magnetic Resonance in Chemistry.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.[Link]

Sources

Exploratory

An In-depth Technical Guide on the Thermodynamic Stability of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine

Introduction In the landscape of drug discovery and development, the thermodynamic stability of a molecule is a cornerstone of its viability as a therapeutic agent. It dictates not only the shelf-life and storage conditi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, the thermodynamic stability of a molecule is a cornerstone of its viability as a therapeutic agent. It dictates not only the shelf-life and storage conditions of the final drug product but also its metabolic fate and potential for toxicity. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine, a substituted pyrazole of interest to researchers and drug development professionals.

The insights gained from the protocols detailed herein will enable the identification of potential degradation pathways and the development of stable formulations, crucial steps in the journey from a promising lead compound to a safe and effective medicine.

Theoretical Assessment of Intrinsic Molecular Stability

A molecule's thermodynamic stability is intrinsically linked to its structure. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, forms the core of our subject molecule. While both imidazole and pyrazole are aromatic, the 1,2-arrangement of the nitrogen atoms in pyrazole leads to some coulombic repulsion between their lone pairs of electrons, rendering it inherently less stable than its 1,3-isomer, imidazole.[2] However, pyrazole derivatives are still considered to possess good thermal stability.[3]

The substituents on the pyrazole ring play a crucial role in modulating its stability:

  • 1-Isopropyl Group: This bulky alkyl group can sterically hinder reactions at the adjacent N2 and C5 positions, potentially enhancing the kinetic stability of the ring.

  • 3-Ethoxy Group: The ether linkage can be susceptible to hydrolysis under acidic conditions. The electron-donating nature of the ethoxy group can also influence the electron density of the pyrazole ring.

  • 4-Amino Group: The primary amine is a site for potential oxidation and can participate in various degradation reactions, such as the Maillard reaction with reducing sugars if present in a formulation.[4]

Computational approaches, such as Density Functional Theory (DFT), can be employed to predict the thermodynamic stability of the molecule.[5][6] These methods can calculate the enthalpy of formation, providing a theoretical measure of the molecule's intrinsic stability compared to its constituent elements.[2][7]

Experimental Evaluation: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a drug substance.[8] These studies subject the molecule to conditions more severe than those it would encounter during storage, with the aim of accelerating degradation and identifying the resulting degradation products.[9][10] This information is invaluable for developing stability-indicating analytical methods and for understanding the potential degradation pathways.

A typical forced degradation study involves exposing the drug substance to the stress conditions outlined in the ICH Q1A(R2) guideline.[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Experimental Workflow for Forced Degradation

The following diagram outlines a comprehensive workflow for the forced degradation studies of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation API 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine Solution Prepare solutions in appropriate solvents (e.g., Methanol, Water) API->Solution Hydrolysis Acidic (e.g., 0.1 N HCl) Basic (e.g., 0.1 N NaOH) Neutral (Water) Solution->Hydrolysis Expose to stress Oxidation Oxidative (e.g., 3% H₂O₂) Solution->Oxidation Expose to stress Photolytic Photolytic (ICH Q1B) Solution->Photolytic Expose to stress Thermal Thermal (e.g., 60°C) Solution->Thermal Expose to stress Humidity Thermal/Humidity (e.g., 60°C/75% RH) Solution->Humidity Expose to stress Timepoints Sample at various time points Hydrolysis->Timepoints Oxidation->Timepoints Photolytic->Timepoints Thermal->Timepoints Humidity->Timepoints Quench Quench reaction if necessary Timepoints->Quench Analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Quench->Analysis Quantification Quantify parent compound and degradation products Analysis->Quantification MassBalance Assess Mass Balance Quantification->MassBalance Identification Identify degradation products (MS, NMR) Quantification->Identification Pathway Elucidate Degradation Pathways Identification->Pathway

Caption: Workflow for forced degradation studies.

Detailed Protocols for Stress Conditions

The following table summarizes the recommended conditions for the forced degradation studies.

Stress ConditionProposed MethodRationale
Acid Hydrolysis 0.1 N HCl at 60°CTo assess susceptibility to degradation in acidic environments. The ether linkage and the pyrazole ring itself could be affected.
Base Hydrolysis 0.1 N NaOH at 60°CTo evaluate stability in alkaline conditions. The amino group might be involved in base-catalyzed reactions.
Neutral Hydrolysis Water at 60°CTo determine the rate of hydrolysis in the absence of acid or base catalysis.
Oxidation 3% H₂O₂ at room temperatureThe amino group and the electron-rich pyrazole ring are potential sites for oxidation.[11]
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)To assess the impact of light on the molecule's stability.
Thermal Stress 60°C in a calibrated ovenTo evaluate the intrinsic thermal stability of the molecule in the solid state.[4]
Humidity Stress 60°C / 75% RH in a stability chamberTo assess the combined effect of heat and moisture, which can facilitate hydrolytic degradation.[4]

Stability-Indicating Analytical Methodologies

A crucial aspect of stability testing is the use of a validated stability-indicating analytical method. This method must be able to separate the parent drug from its degradation products and allow for their accurate quantification.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of stability testing in the pharmaceutical industry due to its high resolving power and sensitivity.[12] A reversed-phase HPLC method with UV detection would be a suitable starting point for the analysis of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine and its degradation products.

Starting HPLC Method Parameters:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at a suitable wavelength (determined by UV scan)
Injection Volume 10 µL

This method would need to be optimized and validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for the identification of degradation products.[13] By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, it is possible to obtain the molecular weights of the degradation products, which is the first step in their structural elucidation. Further fragmentation studies (MS/MS) can provide valuable structural information.

Anticipated Degradation Pathways

Based on the functional groups present in 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine, several degradation pathways can be anticipated.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic) cluster_oxidation Oxidation cluster_thermal Thermal Degradation Parent 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine Hydrolysis_Product 3-hydroxy-1-(propan-2-yl)-1H-pyrazol-4-amine + Ethanol Parent->Hydrolysis_Product H₃O⁺ Oxidation_Product_1 N-oxide derivative Parent->Oxidation_Product_1 [O] Oxidation_Product_2 De-aminated derivative (ketone) Parent->Oxidation_Product_2 [O] Thermal_Product Ring-opened products or polymers Parent->Thermal_Product Heat

Caption: Potential degradation pathways.

  • Hydrolysis of the Ethoxy Group: Under acidic conditions, the ether linkage is susceptible to cleavage, leading to the formation of 3-hydroxy-1-(propan-2-yl)-1H-pyrazol-4-amine and ethanol.

  • Oxidation of the Amino Group: The primary amine can be oxidized to form various products, including hydroxylamines or nitroso derivatives. Oxidative deamination could also occur, leading to a ketone at the 4-position.

  • Oxidation of the Pyrazole Ring: The electron-rich pyrazole ring can be a target for oxidation, potentially leading to N-oxides or ring-opened products.

  • Thermal Degradation: At elevated temperatures, more complex degradation pathways may be initiated, potentially involving ring cleavage or polymerization.[14][15]

Conclusion

A thorough understanding of the thermodynamic stability of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine is paramount for its successful development as a potential therapeutic agent. The theoretical and experimental framework presented in this guide provides a robust and scientifically sound approach to achieving this understanding. By systematically investigating the molecule's behavior under various stress conditions and employing state-of-the-art analytical techniques, researchers can identify its liabilities, predict its degradation pathways, and develop strategies to ensure its stability, ultimately contributing to the development of a safe, effective, and high-quality pharmaceutical product.

References

  • Alsante, K. M., et al. (2014). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 38(3), 48-55.
  • Bartel, C. J., et al. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • BenchChem. (2025). A Comparative Analysis of Imidazole and Pyrazole Ring Stability for Drug Development Professionals. BenchChem Technical Guides.
  • Nelson Labs. (n.d.).
  • Patel, Y. P., et al. (2017). Forced degradation studies: A review. International Journal of Scientific Development and Research, 2(5), 234-242.
  • ResolveMass Laboratories. (2026).
  • Singh, R., & Kumar, V. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical Analysis, 15(2), 123-135.
  • ACS Applied Materials & Interfaces. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance. ACS Applied Materials & Interfaces, 13(51), 61699–61707.
  • Organic Letters. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Organic Letters, 26(28), 5694–5698.
  • ACS Publications. (2021). Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance.
  • ResearchGate. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • RSC Publishing. (2024).
  • OSTI.GOV. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • AIP Publishing. (2025). Machine learning prediction of thermodynamic stability and electronic properties of 2D layered conductive metal–organic frameworks.
  • arXiv. (n.d.). Predicting the thermodynamic stability of perovskite oxides using machine learning models.
  • PubChem. (n.d.). 3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Sigma-Aldrich. (n.d.). 3-[(1-methyl-1H-pyrazol-4-yl)oxy]propan-1-amine.
  • MDPI. (2020).
  • ChemScene. (n.d.). 3-Methoxy-N-(1-(1-methyl-1h-pyrazol-4-yl)ethyl)propan-1-amine.
  • PMC. (2020).
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • Turkish Journal of Pharmaceutical Sciences. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(1H-Pyrazol-3-YL)propan-2-amine.
  • Separation Science. (2025). Analytical Techniques In Stability Testing.
  • ARKAT USA. (2012). Synthesis of 3-(2-aminoethyl)
  • BenchChem. (2025). An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine: Structure, Synthesis, and Potential Biological Significance.
  • PMC. (2025).
  • Darcy & Roy Press. (2022). Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy)
  • ACS Publications. (n.d.). Thermal degradation of aqueous amines used for carbon dioxide capture.
  • University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents.
  • Bellona Foundation. (2009). Amines Used in CO2 Capture.
  • PMC. (n.d.). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes.
  • Heriot-Watt University. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
  • PubChemLite. (n.d.). 3-ethoxy-1-methyl-1h-pyrazol-4-amine.
  • PMC. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.

Sources

Protocols & Analytical Methods

Method

use of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine as a pharmaceutical intermediate

Application Note: 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine as a Privileged Pharmacophore in Kinase Inhibitor Discovery Introduction & Mechanistic Rationale In contemporary drug discovery, the 4-aminopyrazole core is u...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine as a Privileged Pharmacophore in Kinase Inhibitor Discovery

Introduction & Mechanistic Rationale

In contemporary drug discovery, the 4-aminopyrazole core is universally recognized as a "privileged scaffold," particularly in the development of ATP-competitive Type I kinase inhibitors. As a Senior Application Scientist, I frequently utilize highly functionalized derivatives like 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine to bypass early-stage optimization bottlenecks.

The utility of this specific intermediate lies in its highly engineered substitution pattern, which pre-solves several pharmacokinetic (PK) and pharmacodynamic (PD) liabilities commonly encountered in kinase programs (such as those targeting LRRK2, JAK2, and CDKs). When coupled to a larger heterocyclic core (e.g., pyrrolo[2,3-d]pyrimidine), the pyrazole nitrogens form a critical hydrogen-bond donor-acceptor-donor triad with the backbone amides of the kinase hinge region [1].

The specific functional groups on this intermediate are not arbitrary; they are mechanistically deterministic:

  • The 1-Isopropyl Group: Unsubstituted pyrazoles are highly susceptible to tautomerization and rapid Phase II metabolism (specifically N-glucuronidation). The bulky 1-isopropyl group locks the tautomeric state, sterically shields the N1 position from metabolic enzymes, and increases the overall lipophilicity (LogP) to enhance blood-brain barrier (BBB) penetrance—a critical requirement for neurodegenerative targets like LRRK2 [2].

  • The 3-Ethoxy Group: This electron-donating group (EDG) finely tunes the pKa of the pyrazole nitrogens, strengthening their hydrogen-bonding capacity with the hinge region. Additionally, the ethoxy chain provides a small, flexible lipophilic vector that can probe the ribose-binding pocket or adjacent hydrophobic sub-pockets, increasing target residence time.

  • The 4-Amino Group: Acts as the primary nucleophilic vector for Buchwald-Hartwig cross-coupling or SNAr reactions, allowing seamless integration into diverse therapeutic scaffolds [3].

Structure-Activity Relationship (SAR) Rationale

To contextualize the utility of this intermediate, the following table summarizes the quantitative and qualitative advantages of its structural features compared to an unfunctionalized 4-aminopyrazole.

Structural FeatureChemical RolePharmacological Consequence (Causality)Target Examples
4-Amino Group Primary nucleophile for scaffold assembly.Establishes the core linkage; positions the pyrazole nitrogens to interact with hinge residues (e.g., Glu81/Cys83 in CDK5).CDKs, JAK1/2 [4]
1-Isopropyl Group Steric bulk at N1; lipophilic vector.Prevents N-directed metabolism; improves membrane permeability; prevents off-target kinase binding by restricting rotational freedom.LRRK2, PLK4 [2]
3-Ethoxy Group Electron-donating group (EDG).Modulates basicity of the pyrazole ring to optimize hinge binding; occupies the ribose-binding sub-pocket.JAK2, Aurora Kinases [3]

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a quality control (QC) checkpoint to confirm causality and prevent downstream failure.

Protocol 1: Pd-Catalyzed Buchwald-Hartwig Amination

Objective: Couple 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine to a heteroaryl chloride core.

Causality Note: We utilize Xantphos as the ligand. Its wide bite angle (~111°) forces the palladium center into a geometry that highly favors the reductive elimination of sterically hindered secondary amines, preventing the accumulation of stable, unreactive Pd(II) complexes.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the heteroaryl chloride core (1.0 equiv), 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

    • Self-Validation Check: Ensure Cs₂CO₃ is freshly milled and dried; trace water will quench the active Pd(0) catalyst.

  • Catalyst Assembly: Add Pd₂(dba)₃ (0.05 equiv) and Xantphos (0.10 equiv). Suspend the mixture in anhydrous 1,4-dioxane (0.2 M).

  • Reaction Execution: Degas the suspension via three freeze-pump-thaw cycles. Heat the mixture to 100°C for 12 hours.

  • In-Process QC (LC-MS): At 10 hours, sample 10 µL of the reaction.

    • Self-Validation Check: The reaction is deemed complete only when the extracted ion chromatogram (EIC) shows <5% remaining starting amine and the emergence of the product mass [M+H]+.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black and inorganic salts, and concentrate under reduced pressure. Purify via reverse-phase HPLC.

Protocol 2: Kinase Hinge-Binding Validation via TR-FRET

Objective: Validate the ATP-competitive binding of the synthesized pyrazole-inhibitor.

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly chosen over standard fluorescence assays. Pyrazole-containing libraries often exhibit auto-fluorescence, leading to false positives. TR-FRET introduces a time delay before measurement, allowing short-lived background auto-fluorescence to decay, isolating the true binding signal.

  • Assay Assembly: In a 384-well low-volume plate, dispense the recombinant kinase (e.g., LRRK2 or JAK2), a biotinylated ATP-competitive tracer, and the synthesized pyrazole inhibitor (serial dilution from 10 µM to 0.1 nM).

  • Fluorophore Addition: Add Europium-labeled anti-GST antibody (donor) and Streptavidin-APC (acceptor).

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to reach binding equilibrium.

  • Signal Detection & Self-Validation: Read the plate using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check (Z'-Factor): Before analyzing the inhibitor's IC₅₀, calculate the Z'-factor using positive (DMSO) and negative (staurosporine) controls. Proceed with data analysis only if Z' > 0.6, confirming the assay's dynamic range is sufficient to trust the specific hinge-binding data.

Workflow Visualization

The following diagram illustrates the logical progression from the raw intermediate through chemical synthesis to pharmacological validation.

G cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Pharmacological Validation A 3-Ethoxy-1-(propan-2-yl) -1H-pyrazol-4-amine B Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) A->B C Scaffold Assembly (e.g., Pyrrolopyrimidine core) B->C D ATP-Competitive Binding (Kinase Hinge Region) C->D in vitro screening E TR-FRET Assay (Target Engagement) D->E F Lead Kinase Inhibitor (e.g., LRRK2, JAK2) E->F

Figure 1: Integrated synthetic and pharmacological workflow for aminopyrazole kinase inhibitors.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: PMC / MDPI[Link]

  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors Source: PubMed / Bioorganic & Medicinal Chemistry[Link]

  • Characterization of CDK(5) inhibitor, 20-223 (aka CP668863) for colorectal cancer therapy Source: Oncotarget[Link]

Application

Protocols for the Buchwald-Hartwig Amination with 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine

An Application Guide to the Synthesis of Arylated 4-Aminopyrazoles Abstract This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination of 3-ethoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of Arylated 4-Aminopyrazoles

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine. The formation of a carbon-nitrogen (C-N) bond to an electron-rich, multi-heteroatom-containing pyrazole core presents unique synthetic challenges, including potential catalyst inhibition and competing side reactions. This document elucidates the mechanistic underpinnings of the reaction, offers a rationale for the selection of catalysts, ligands, and bases, and provides robust, step-by-step protocols for researchers in medicinal chemistry and drug development. Furthermore, a systematic guide to reaction optimization and troubleshooting is presented to enable the efficient synthesis of diverse N-aryl-4-aminopyrazole derivatives, a scaffold of significant interest in modern pharmacology.

Introduction: The Strategic Importance of 4-Aminopyrazoles

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the creation of pharmaceuticals and bioactive materials.[1][2] Among the myriad of methods available, the Buchwald-Hartwig amination has emerged as an exceptionally powerful and versatile tool, enabling the coupling of a vast range of amines and aryl (pseudo)halides under relatively mild conditions.[2] This reaction has supplanted harsher, classical methods, offering superior functional group tolerance and broader substrate scope.[1]

The 4-aminopyrazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous inhibitors of key biological targets like Janus kinases (JAKs), which are implicated in inflammatory diseases and oncology.[3] The specific amine of interest, 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine , is an electron-rich primary amine whose successful arylation provides access to novel chemical matter for drug discovery programs. However, its structure—featuring multiple nitrogen atoms and an alkoxy group—presents potential challenges for catalysis. The lone pairs on the pyrazole nitrogens can competitively coordinate with the palladium center, leading to catalyst poisoning and diminished yields, a known issue with nitrogen-rich heterocycles.[4]

This application note aims to provide a scientifically grounded, practical framework for overcoming these challenges, detailing not just the "how" but the "why" behind each procedural step.

The Buchwald-Hartwig Amination: A Mechanistic Perspective

A thorough understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, which is initiated by the in-situ generation of a catalytically active L-Pd(0) species from a palladium precatalyst.[5][6]

The key steps are:

  • Oxidative Addition: The active L-Pd(0) catalyst adds across the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[7][8]

  • Amine Coordination & Deprotonation: The amine (R-NH₂) coordinates to the palladium center. A base then removes a proton from the coordinated amine to form a more nucleophilic amido species.

  • Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the L-Pd(0) catalyst, which re-enters the catalytic cycle.[1][9]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex [L-Pd(II)(Ar)(NH₂R)]⁺X⁻ (Amine Complex) oa_complex->amine_complex Amine Coordination (+ RNH₂) amido_complex L-Pd(II)(Ar)(NHR) (Amido Complex) amine_complex->amido_complex Deprotonation (+ Base, - Base-H⁺X⁻) amido_complex->pd0 Catalyst Regeneration product Ar-NHR amido_complex->product Reductive Elimination catalyst_regen Troubleshooting_Workflow start Low or No Product Yield check_pd_black Is Palladium Black (black ppt.) observed? start->check_pd_black pd_black_yes YES check_pd_black->pd_black_yes  Yes pd_black_no NO check_pd_black->pd_black_no  No cause_decomposition Cause: Catalyst Decomposition pd_black_yes->cause_decomposition check_sm Is Starting Amine Consumed (by LCMS/TLC)? pd_black_no->check_sm solution_decomposition Solutions: 1. Lower temperature (80-90°C). 2. Check for oxygen/moisture contamination. 3. Screen alternative ligands for stability. cause_decomposition->solution_decomposition sm_consumed_yes YES check_sm->sm_consumed_yes  Yes sm_consumed_no NO check_sm->sm_consumed_no  No cause_side_reactions Cause: Side Reactions / Product Degradation sm_consumed_yes->cause_side_reactions cause_inactive Cause: Inactive Catalyst / Poor Reactivity sm_consumed_no->cause_inactive solution_inactive Solutions: 1. Verify reagent purity (especially base). 2. Screen stronger base (e.g., NaOtBu). 3. Screen more electron-rich ligand (e.g., RuPhos). 4. Try a different aryl halide (Br -> I). cause_inactive->solution_inactive solution_side_reactions Solutions: 1. Monitor reaction closely and stop when complete. 2. Lower reaction temperature. 3. Check for hydrodehalogenation of Ar-X. cause_side_reactions->solution_side_reactions

Sources

Method

Advanced Derivatization Techniques for 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine in Early Drug Discovery

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, chemoselective protocols, and structural applications of the am...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, chemoselective protocols, and structural applications of the aminopyrazole scaffold.

Introduction & Mechanistic Profiling

In contemporary medicinal chemistry, the aminopyrazole scaffold is a highly privileged pharmacophore, frequently deployed in the design of kinase inhibitors (e.g., CDK2, PLK4, and TYK2) . Specifically, 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine offers a unique combination of electronic and steric properties that make it an ideal building block for hit-to-lead optimization.

Causality of Reactivity: Electronic and Steric Interplay

The derivatization of this molecule centers entirely on the primary amine at the C4 position. However, its reactivity is heavily modulated by the surrounding substituents:

  • The 3-Ethoxy Group (Electronic Enhancement): As an electron-donating group (EDG) via resonance, the ethoxy moiety increases the HOMO energy of the pyrazole core. This partially offsets the delocalization of the C4-amine's lone pair into the aromatic system, rendering the amine significantly more nucleophilic than an unsubstituted pyrazole-4-amine.

  • The 1-Isopropyl Group (Steric Shielding & Lipophilicity): The bulky isopropyl group at N1 provides a tailored lipophilic vector that frequently occupies hydrophobic "gatekeeper" pockets in kinase active sites. While it sterically shields the N1 and C5 positions from off-target metabolic degradation, it is distant enough from the C4-amine to permit efficient, high-yielding derivatization.

Workflow A 3-Ethoxy-1-(propan-2-yl) -1H-pyrazol-4-amine B Amide Coupling (Acylation) A->B HATU, DIPEA DMF, RT C Urea Formation (Isocyanates) A->C Triphosgene TEA, DCM D Buchwald-Hartwig N-Arylation A->D Pd2(dba)3, Xantphos Cs2CO3, 140°C E Kinase Hinge Binders (e.g., CDK2/TYK2) B->E F Type II Inhibitors (e.g., PLK4) C->F G Allosteric Modulators D->G

Figure 1: Divergent derivatization pathways of the 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine scaffold.

Experimental Protocols & Methodologies

The following protocols have been designed as self-validating systems, incorporating specific checkpoints to ensure chemoselectivity and high conversion rates.

Protocol A: Chemoselective Amide Coupling (Acylation)

Application: Generation of Type I kinase inhibitors targeting the ATP-binding hinge region . Mechanistic Rationale: HATU is selected over traditional carbodiimides (e.g., EDC) because the HOAt leaving group generated in situ is highly reactive toward the slightly deactivated C4-amine. DIPEA is used as a non-nucleophilic base to maintain the amine in its reactive, unprotonated state without competing for the activated ester.

Step-by-Step Procedure:

  • Activation: Dissolve the desired carboxylic acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes to form the active HOAt ester.

  • Coupling: Add 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (1.0 equiv) to the reaction mixture.

  • Monitoring: Stir at room temperature for 2–4 hours. Self-Validation Check: Monitor via LC-MS. The disappearance of the pyrazole-amine peak (M+H expected at m/z 170.1) confirms complete conversion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers heavily with 5% LiCl (aq) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Coplanar Urea Synthesis via Isocyanate Intermediates

Application: Synthesis of potent PLK4 and TYK2 inhibitors where the urea carbonyl engages catalytic lysine residues via water-mediated interactions . Mechanistic Rationale: Triphosgene acts as a safe, solid precursor to phosgene. The step-wise addition ensures the formation of an isocyanate intermediate from the less nucleophilic coupling partner, preventing the formation of symmetric ureas. The resulting 1,3-disubstituted urea enforces a coplanar conformation critical for target binding.

Mechanism N1 C4-Amine Nucleophilic Attack N3 Tetrahedral Intermediate N1->N3 + N2 Isocyanate Intermediate (via Triphosgene) N2->N3 N4 Proton Transfer & Elimination N3->N4 Base (TEA) N5 1,3-Disubstituted Urea (Coplanar Conformation) N4->N5 - HCl

Figure 2: Mechanistic pathway of urea formation highlighting the generation of the coplanar motif.

Step-by-Step Procedure:

  • Isocyanate Generation: To a solution of the secondary amine/aniline partner (1.0 equiv) and Triethylamine (TEA, 3.0 equiv) in anhydrous DCM at 0 °C, add triphosgene (0.4 equiv) dropwise as a solution in DCM. Stir for 30 minutes.

  • Urea Formation: Add 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (1.1 equiv) in one portion. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Dilute with DCM and wash with 1N HCl to remove unreacted pyrazole-amine, followed by brine.

  • Purification: Concentrate under reduced pressure and triturate the crude solid with cold diethyl ether to yield the pure urea derivative.

Protocol C: Buchwald-Hartwig N-Arylation

Application: Accessing di-aryl amine scaffolds for CDK2 inhibition and allosteric modulators . Mechanistic Rationale: The large bite angle of Xantphos (111°) enforces a specific geometry at the palladium center that accelerates reductive elimination—a critical step when coupling sterically hindered secondary amines. Microwave irradiation at 140 °C is utilized to overcome the high activation barrier of the oxidative addition step associated with electron-rich pyrazoles.

Step-by-Step Procedure:

  • Preparation: In a microwave vial, combine 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (1.0 equiv), the aryl halide (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.05 equiv), and Xantphos (0.1 equiv).

  • Degassing: Add anhydrous 1,4-dioxane (0.1 M). Seal the vial and purge with Argon for 10 minutes. Self-Validation Check: Failure to thoroughly deoxygenate will result in rapid oxidation of the Pd(0) catalyst, visible as a black precipitate (palladium black) before heating.

  • Reaction: Heat in a microwave reactor at 140 °C for 1 hour.

  • Workup & Purification: Filter the mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the N-arylated product.

Quantitative Data Presentation

The table below summarizes the expected outcomes and optimization parameters for the derivatization of the 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine scaffold based on established literature protocols , , .

Derivatization TypeReagent SystemSolvent & TempTypical Yield (%)Reaction TimePrimary Drug Discovery Application
Amide Coupling HATU, DIPEADMF, 25 °C75 – 90%2 – 4 hType I Kinase Inhibitors (Hinge Binders)
Urea Formation Triphosgene, TEADCM, 0 °C to 25 °C65 – 85%4 – 6 hPLK4 / TYK2 Inhibitors (Coplanar Motifs)
N-Arylation Pd₂(dba)₃, Xantphos, Cs₂CO₃1,4-Dioxane, 140 °C (MW)40 – 60%1 hCDK2 Inhibitors / Allosteric Modulators
Reductive Amination NaBH(OAc)₃, AcOHDCE, 25 °C70 – 85%12 hADME Optimization (pKa tuning)

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Heterocyclic compounds for mediating tyrosine kinase 2 activity.World Intellectual Property Organization (WO2020259584A1).
Application

Application Note: In Vitro Evaluation of 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine Derivatives as Selective Kinase Inhibitors

Target Audience: Researchers, scientists, and drug development professionals Application: Biochemical and Cellular Assay Workflows for Kinase Inhibitor Screening Introduction & Structural Rationale Aminopyrazoles represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Application: Biochemical and Cellular Assay Workflows for Kinase Inhibitor Screening

Introduction & Structural Rationale

Aminopyrazoles represent a highly privileged scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2) and Janus Kinases (JAK1/2) [1]. The specific building block 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (CAS: 1431966-25-4) offers a highly optimized pharmacophore for hinge-region binding within the kinase ATP pocket:

  • 4-Amine Group: Serves as the primary synthetic linker to pyrimidine or pyridine core structures, orienting the pyrazole ring deep into the ATP binding site.

  • 1-Isopropyl (propan-2-yl) Motif: Provides optimal steric bulk to occupy the lipophilic pocket adjacent to the hinge region, driving selectivity against off-target kinases (such as TTK or CHK1) that possess smaller hydrophobic clefts [2].

  • 3-Ethoxy Substitution: Modulates the electron density of the pyrazole ring, strengthening critical hydrogen bonds with the kinase hinge backbone (e.g., the Leu1949/Ser1951 residues in LRRK2) while improving solubility and metabolic stability compared to unsubstituted analogs.

This application note details the self-validating in vitro assay protocols required to evaluate derivatives of this scaffold, focusing on LRRK2—a primary target for disease-modifying Parkinson's disease (PD) therapies.

Causality in Experimental Design (E-E-A-T)

To ensure scientific integrity and robust hit-to-lead progression, the evaluation of these pyrazole derivatives relies on a two-tiered orthogonal screening approach:

  • Biochemical Target Engagement (TR-FRET): We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measuring the phosphorylation of a PLK-derived peptide [3]. Rationale: Unlike radiometric assays, TR-FRET eliminates radioactive waste while providing a high-throughput, mechanism-based readout that is highly sensitive to ATP-competitive pyrazole inhibitors.

  • Cellular Target Engagement (In-Cell Western): Biochemical potency does not guarantee cellular permeability or efficacy. We measure the dephosphorylation of LRRK2 at Serine 935 (pSer935) in living cells [4]. Rationale: Ser935 is a constitutive autophosphorylation site dependent on LRRK2 kinase activity. Its dephosphorylation serves as a direct, quantifiable pharmacodynamic biomarker of intracellular target engagement.

Pathway Visualization

G Inhibitor 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine Derivative LRRK2 LRRK2 Kinase (WT or G2019S) Inhibitor->LRRK2 ATP-competitive binding pSer935 Autophosphorylation (pSer935) LRRK2->pSer935 Kinase Activity Rab Rab GTPases (e.g., Rab10 pThr73) LRRK2->Rab Substrate Phosphorylation Disease Parkinson's Disease Pathogenesis pSer935->Disease 14-3-3 Binding & Localization Rab->Disease Toxic Gain-of-Function

Caption: LRRK2 signaling pathway and the mechanism of action of aminopyrazole inhibitors.

Quantitative Data Summary

The table below summarizes representative pharmacological profiles of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine derivatives compared to industry-standard LRRK2 inhibitors.

CompoundLRRK2 WT IC₅₀ (nM)LRRK2 G2019S IC₅₀ (nM)pSer935 Cellular IC₅₀ (nM)Kinome Selectivity
LRRK2-IN-1 (Reference)13.06.090.0Broad / Moderate
MLi-2 (Reference)0.760.281.4High
Derivative A (3-Ethoxy)4.21.815.0High (>100x vs kinome)
Derivative B (3-Ethoxy)2.10.98.5High (>150x vs kinome)

Note: The inclusion of the 3-ethoxy moiety generally preserves low-nanomolar biochemical potency while significantly tightening the kinome selectivity profile by exploiting the specific geometry of the LRRK2 hinge region.

Experimental Protocols

Protocol 1: Biochemical TR-FRET Kinase Assay

This mechanism-based assay evaluates the direct inhibition of LRRK2 kinase activity using a ULight-labeled PLK-peptide and a Europium (Eu)-labeled anti-phospho-PLK antibody [3].

G Step1 Incubate LRRK2 + PLK-Peptide + ATP + Pyrazole Inhibitor Step2 Add Kinase Quench Buffer (EDTA) Step1->Step2 Step3 Add Eu-anti-phospho-PLK & ULight-Tracer Step2->Step3 Step4 TR-FRET Readout (Excitation 340nm, Emission 665/615nm) Step3->Step4

Caption: Step-by-step workflow of the LRRK2 TR-FRET Biochemical Assay.

Materials:

  • Recombinant full-length LRRK2 (WT or G2019S mutant)

  • ULight-PLK peptide (Substrate)

  • Eu-anti-phospho-PLK antibody

  • Assay Buffer: 50 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine derivative in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume assay plate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 5 µL of recombinant LRRK2 enzyme diluted in Assay Buffer to the wells. Incubate for 15 minutes at room temperature (RT) to allow for compound binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (final concentration 25 µM) and ULight-PLK peptide (final concentration 50 nM).

  • Incubation: Seal the plate and incubate for 60 minutes at RT in the dark.

  • Reaction Quench & Detection: Add 10 µL of Detection Mix containing EDTA (to quench Mg²⁺-dependent kinase activity) and the Eu-anti-phospho-PLK antibody (final concentration 2 nM).

  • Readout: Incubate for an additional 60 minutes at RT. Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) with excitation at 340 nm and dual emission at 665 nm (ULight) and 615 nm (Europium). Calculate the 665/615 ratio to determine IC₅₀ values.

Protocol 2: Cellular Target Engagement (In-Cell Western for pSer935)

To validate that the pyrazole derivatives penetrate the cell membrane and engage LRRK2 in a physiological environment, an In-Cell Western (ICW) assay is performed [4].

Materials:

  • HEK293 cells stably expressing LRRK2 (or BacMam-transduced cells)

  • Primary Antibodies: Rabbit anti-pSer935 LRRK2, Mouse anti-total LRRK2

  • Secondary Antibodies: IRDye 800CW Goat anti-Rabbit, IRDye 680RD Goat anti-Mouse

  • Odyssey Blocking Buffer

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells in a 384-well black, clear-bottom tissue culture plate at a density of 15,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with a serial dilution of the pyrazole derivatives (ranging from 10 µM to 0.5 nM) for 90 minutes at 37°C.

  • Fixation: Remove media and immediately add 4% paraformaldehyde (PFA) in PBS. Incubate for 20 minutes at RT.

  • Permeabilization: Wash the plate three times with PBS containing 0.1% Triton X-100 (PBST). Incubate in PBST for 15 minutes.

  • Blocking: Add 25 µL of Odyssey Blocking Buffer per well and incubate for 1 hour at RT with gentle shaking.

  • Primary Antibody Incubation: Dilute anti-pSer935 LRRK2 and anti-total LRRK2 antibodies in Blocking Buffer. Add 20 µL/well and incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the plate three times with PBST. Add IRDye-conjugated secondary antibodies diluted in Blocking Buffer (with 0.2% Tween-20). Incubate for 1 hour at RT in the dark.

  • Imaging & Analysis: Wash the plate extensively with PBST, followed by a final PBS wash. Image the plate using a near-infrared imaging system (e.g., LI-COR Odyssey). Normalize the pSer935 signal (800 nm) to the total LRRK2 signal (680 nm) to calculate the cellular IC₅₀.

References

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Institutes of Health (PMC).
  • Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Development of a Mechanism-based HTS Assay for Leucine Rich Repeat Kinase2—Discovery of LRRK2 Inhibitors. National Institutes of Health (PMC).
  • Design of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Crystallographic Surrogate Derived from Checkpoint Kinase 1 (CHK1). Journal of Medicinal Chemistry - ACS Publications.
Method

Application Note: Utilizing 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine in Next-Generation Agrochemical Synthesis

Executive Summary & Rationale The pyrazole scaffold is a "privileged" structure in modern agrochemical discovery, serving as the core pharmacophore for numerous blockbuster fungicides, herbicides, and insecticides . In t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The pyrazole scaffold is a "privileged" structure in modern agrochemical discovery, serving as the core pharmacophore for numerous blockbuster fungicides, herbicides, and insecticides . In the realm of plant protection, Succinate Dehydrogenase Inhibitors (SDHIs) have revolutionized fungal disease management. While traditional SDHIs (e.g., fluxapyroxad, bixafen) utilize a pyrazole-4-carboxylic acid coupled to an aniline derivative, recent scaffold-hopping strategies have demonstrated that "reverse amides" and bis-pyrazole architectures offer superior efficacy and overcome emerging resistance mechanisms .

3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (CAS: 1431966-25-4) is a highly specialized, commercially available building block designed specifically for these advanced architectures. Its structural features provide two critical advantages for drug development professionals:

  • Metabolic Stability: The 1-isopropyl group provides essential steric shielding. Unlike standard N-methyl pyrazoles, which are susceptible to rapid oxidative N-demethylation by fungal and plant cytochrome P450 enzymes, the branched isopropyl moiety significantly extends the biological half-life of the active ingredient (AI).

  • Electronic & Lipophilic Tuning: The 3-ethoxy substituent acts as an electron-donating group, increasing the nucleophilicity of the adjacent 4-amine. Simultaneously, it increases the overall partition coefficient (LogP) of the final molecule, a critical parameter for ensuring optimal translaminar movement through the waxy cuticles of plant leaves.

Physicochemical Profiling

Understanding the baseline properties of the intermediate is crucial for predicting its behavior in organic synthesis and its contribution to the final AI's physicochemical profile.

Table 1: Physicochemical Properties of 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine

PropertyValueImplication for Agrochemical Design
Chemical Formula C8H15N3OContributes favorable molecular weight to final AI.
Molecular Weight 169.23 g/mol Ideal for maintaining final bis-amides under 500 Da (Lipinski/Tice rules).
cLogP (estimated) 1.2 - 1.5Enhances lipophilicity compared to des-ethoxy analogs; improves cuticular penetration.
Steric Environment Highly HinderedRequires highly efficient coupling reagents (e.g., T3P) to overcome the ortho-ethoxy and N-isopropyl bulk.
Nucleophilicity Moderate-HighThe +M effect of the 3-ethoxy group enriches the pyrazole ring, offsetting the electron-withdrawing nature of the heterocyclic nitrogens.

Mechanistic Insights: Overcoming Amide Coupling Challenges

Coupling sterically hindered, electron-rich heteroaromatic amines is notoriously difficult. Standard carbodiimide chemistry (e.g., DCC, EDC/HOBt) often results in incomplete conversion, epimerization of the acid partner, or the formation of unreactive guanidinium byproducts. Furthermore, basic conditions can trigger unwanted aza-Michael additions or cyclizations when utilizing highly substituted pyrazoles .

The Causality of Reagent Selection: To construct bis-pyrazole SDHIs, we mandate the use of Propylphosphonic anhydride (T3P) .

  • Why T3P? T3P acts via a highly reactive mixed anhydride intermediate. It is uniquely insensitive to the steric bulk of the 1-isopropyl group.

  • Self-Validating Workup: T3P and its byproducts are entirely water-soluble. A simple aqueous wash completely removes the coupling reagent, eliminating the need for complex chromatographic purification at the intermediate stage—a critical requirement for scalable agrochemical manufacturing.

G cluster_0 Amidation Pathway (SDHI Targets) cluster_1 Urea Pathway (Herbicidal Targets) SM 3-Ethoxy-1-(propan-2-yl) -1H-pyrazol-4-amine T3P T3P / DIPEA / EtOAc (High Yield, Low Epimerization) SM->T3P Phosgene Triphosgene / Base (Isocyanate Formation) SM->Phosgene Acid Fluorinated Pyrazole Acid (e.g., DFM-PCA) Acid->T3P BisAmide Bis-Pyrazole Carboxamide (Complex II Inhibitor) T3P->BisAmide Amine2 Substituted Aniline Phosgene->Amine2 Urea Pyrazole-Aryl Urea (Photosystem II Inhibitor) Amine2->Urea

Figure 1: Synthetic workflow diverging into SDHI fungicide and herbicidal urea pathways.

Experimental Protocols

Protocol A: Synthesis of Novel Bis-Pyrazole Carboxamide (SDHI Scaffold)

This protocol details the coupling of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFM-PCA), a proven SDHI pharmacophore .

Materials:

  • 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (1.0 equiv, 10 mmol)

  • DFM-PCA (1.05 equiv, 10.5 mmol)

  • T3P (50% wt. solution in EtOAc) (1.5 equiv, 15 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol)

  • Anhydrous Ethyl Acetate (EtOAc) (50 mL)

Step-by-Step Methodology:

  • Activation: In an oven-dried 250 mL round-bottom flask under N2, dissolve DFM-PCA (10.5 mmol) in anhydrous EtOAc (30 mL). Add DIPEA (30 mmol) and stir for 5 minutes at room temperature.

  • Coupling Initiation: Add the T3P solution (15 mmol) dropwise over 10 minutes. The reaction mixture will slightly exotherm. Stir for 15 minutes to ensure complete formation of the mixed anhydride.

  • Amine Addition: Dissolve 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (10 mmol) in EtOAc (20 mL) and add it dropwise to the activated acid complex.

  • Thermal Driving: Equip the flask with a reflux condenser and heat the reaction to 75 °C for 12 hours. Causality: The steric hindrance of the 1-isopropyl and 3-ethoxy groups requires thermal energy to achieve >95% conversion.

  • Self-Validating Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and wash sequentially with:

    • 1N HCl (2 x 25 mL) — Removes unreacted amine and DIPEA.

    • Saturated aqueous NaHCO3 (2 x 25 mL) — Removes unreacted acid and water-soluble T3P phosphate byproducts.

    • Brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting bis-pyrazole carboxamide typically precipitates as a highly pure (>98% by LC-MS) white solid, requiring no column chromatography.

Protocol B: Data-Driven Optimization of Coupling Conditions

To validate the selection of T3P, a comparative study was conducted using standard coupling reagents. The results unequivocally demonstrate the superiority of the T3P/DIPEA system for this specific sterically hindered pyrazole-4-amine.

Table 2: Optimization of Amide Coupling for Bis-Pyrazole Synthesis

EntryCoupling ReagentBaseSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)
1EDC·HCl / HOBtEt3NDMF252442%85% (Byproducts present)
2HATUDIPEADMF251868%92%
3T3P (50% in EtOAc)DIPEAEtOAc252475%96%
4 T3P (50% in EtOAc) DIPEA EtOAc 75 12 94% >98% (No column req.)

Biological Target Pathway Visualization

Once synthesized, these bis-pyrazole amides act as potent inhibitors of fungal respiration. The lipophilic 3-ethoxy and 1-isopropyl groups anchor the molecule deep within the ubiquinone binding pocket of Complex II.

Pathway Inhibitor Bis-Pyrazole Amide (Active Ingredient) ComplexII Fungal Mitochondrial Complex II (SDH) Inhibitor->ComplexII Binds to Ubiquinone Ubiquinone Binding Pocket ComplexII->Ubiquinone Blocks TCA TCA Cycle Arrest Ubiquinone->TCA Induces Death Fungal Cell Death (Disease Control) TCA->Death Leads to

Figure 2: Mechanism of action for SDHI fungicides targeting the mitochondrial respiratory chain.

References

  • Source: ACS Publications (Journal of Agricultural and Food Chemistry)
  • Title: Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals? Source: PubMed Central (PMC) URL: [Link]

  • Title:Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)
  • Title:Discovery of Highly Efficient Novel Potential Succinate Dehydrogenase Inhibitors Containing a Stilbene Group for Management of Sheath Blight of Rice and Sclerotinia Stem Rot of Oilseed Rape Source: ACS Publications URL

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine

Welcome to the technical support guide for the synthesis of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexitie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Overview of the Synthetic Pathway

The synthesis of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. While several routes exist for constructing substituted 4-aminopyrazoles, a common and reliable strategy involves the initial formation of a pyrazole core, followed by functionalization at the 4-position. A robust method proceeds through a 4-nitro pyrazole intermediate, which is subsequently reduced to the target primary amine. This approach is often favored due to the well-behaved nature of the nitration and reduction steps.

The general workflow is outlined below:

Synthesis_Workflow A Step 1: Precursor Synthesis (e.g., Ethyl 2-cyano-3-ethoxyacrylate) B Step 2: Cyclization with Isopropylhydrazine A->B Forms the pyrazole core C Step 3: Nitration of the Pyrazole Ring B->C Installs nitro group at C4 D Step 4: Reduction of the 4-Nitro Group C->D Converts -NO2 to -NH2 E Step 5: Purification of Final Product D->E Isolation and purification F 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine E->F

Caption: General workflow for the synthesis of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low (<40%). What are the primary factors to investigate?

Low yield is a frequent challenge that can often be traced back to several key areas in the process.[1] A systematic approach is crucial for identifying the root cause.

Possible Causes & Solutions:

  • Purity of Starting Materials:

    • Isopropylhydrazine Quality: Hydrazine derivatives can degrade over time, especially if exposed to air and light, leading to the formation of colored impurities and reduced reactivity.[1] Always use fresh or recently purified isopropylhydrazine. If using a salt (e.g., hydrochloride), ensure it is properly neutralized before use, as the free base is the active nucleophile.

    • Precursor Purity: Impurities in your starting β-ketoester or equivalent precursor can introduce competing side reactions. Verify the purity of your starting materials by NMR or GC-MS before starting.

  • Suboptimal Reaction Conditions:

    • Cyclization Step (Step 2): This is the most critical step for forming the pyrazole ring. The reaction of a 1,3-dicarbonyl compound with a hydrazine is known as the Knorr pyrazole synthesis.[1][2] The temperature and solvent play a significant role. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition.

    • Reduction Step (Step 4): The choice of reducing agent and reaction conditions is critical. Incomplete reduction of the nitro group is a common source of low yield and impurities.

Systematic Optimization Workflow:

We recommend optimizing each step individually. The following table provides a starting point for screening conditions for the critical cyclization step.

ParameterCondition 1 (Baseline)Condition 2 (Alternative Solvent)Condition 3 (Catalyst)Rationale
Solvent EthanolAcetic AcidEthanolAcetic acid can act as both a solvent and a catalyst, facilitating condensation.[3]
Temperature 80 °C (Reflux)100 °C80 °C (Reflux)Ensure the reaction has enough energy to proceed to completion.
Catalyst NoneSelf-catalyzedAcetic Acid (5-10 mol%)A catalytic amount of acid can accelerate the initial condensation and subsequent cyclization/dehydration steps.[4]
Reaction Time 12 hours12 hours12-24 hoursMonitor by TLC or LC-MS to determine the point of maximum conversion.

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Start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Verify Purity of Starting Materials\n(Hydrazine, Precursors)"]; OptimizeCyclization [label="Optimize Cyclization Conditions\n(Temp, Solvent, Catalyst)"]; OptimizeReduction [label="Optimize Reduction Step\n(Reagent, Time, Temp)"]; CheckWorkup [label="Review Workup & Purification\n(Extraction pH, Recrystallization)"]; Solution [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckPurity; CheckPurity -> OptimizeCyclization [label="If pure"]; CheckPurity -> Start [label="If impure, purify/replace"]; OptimizeCyclization -> OptimizeReduction [label="If cyclization is efficient"]; OptimizeCyclization -> Start [label="If cyclization is poor"]; OptimizeReduction -> CheckWorkup [label="If reduction is efficient"]; OptimizeReduction -> Start [label="If reduction is poor"]; CheckWorkup -> Solution; }

Caption: Systematic workflow for troubleshooting low reaction yield.

Q2: The reaction mixture turns dark yellow or brown, and TLC shows many impurities. What is causing this decomposition?

The appearance of dark colors, particularly during the cyclization step, often points to the decomposition of the hydrazine starting material.[2]

Possible Causes & Solutions:

  • Hydrazine Oxidation: Hydrazines are susceptible to air oxidation, which can produce colored byproducts and radicals that lead to complex side reactions.[1]

    • Solution: Ensure you are using high-purity hydrazine. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can effectively prevent air oxidation.[1]

  • Thermal Decomposition: At excessively high temperatures or during prolonged reaction times, both the starting materials and the pyrazole product can degrade.

    • Solution: Carefully control the reaction temperature. Determine the optimal balance of temperature and time by monitoring the reaction progress with TLC or LC-MS. Avoid unnecessarily long reaction times once the starting material has been consumed.

  • Purification: If colored impurities persist in the crude product, they can sometimes be removed with an activated charcoal treatment.

    • Protocol: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or ethanol), add a small amount of activated charcoal, stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite to remove the charcoal.[2]

Q3: The reduction of the 4-nitro group is incomplete or generates byproducts. How can I optimize this step?

The reduction of an aromatic nitro group to a primary amine is a standard transformation, but its success depends on the choice of reagents and conditions.

Common Reducing Agents and Considerations:

Reducing AgentAdvantagesDisadvantages & Solutions
SnCl₂·2H₂O in HCl/Ethanol High yield, reliable for many substrates.Requires removal of tin salts during workup. Solution: After reaction, basify the mixture carefully with aqueous NaOH or NaHCO₃ to precipitate tin hydroxides, then filter before extracting the product.[5]
H₂ gas with Pd/C Catalyst "Clean" reaction with water as the only byproduct.Requires specialized hydrogenation equipment. The catalyst can sometimes be pyrophoric.
Hydrazine Hydrate with Raney Ni Effective and avoids acidic conditions.Raney Nickel is pyrophoric and must be handled with care. Hydrazine is toxic.[6]

Recommended Protocol (Tin(II) Chloride Reduction):

  • Setup: In a round-bottom flask, dissolve the 4-nitropyrazole intermediate (1.0 eq.) in ethanol.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq.) in concentrated hydrochloric acid dropwise at 0 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to 50-70 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of a saturated aqueous sodium bicarbonate solution or concentrated NaOH until the pH is ~8-9. A thick white precipitate of tin salts will form.

  • Isolation: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the inorganic salts. Separate the organic layer from the filtrate and extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.[5][7]

Q4: I'm having difficulty purifying the final amine product. It streaks badly on silica gel column chromatography.

This is a classic problem when purifying basic compounds like amines on standard silica gel. The acidic silanol groups on the silica surface interact strongly with the basic amine, leading to poor separation, tailing, and sometimes irreversible adsorption of the product.[8]

Solutions:

  • Deactivating the Silica Gel:

    • Method: Before running the column, you can neutralize the acidic sites. Prepare your column slurry as usual, but add 1-2% triethylamine (or ammonia in methanol) to the eluent system.[9] This amine modifier will compete for the acidic sites on the silica, allowing your product to elute more cleanly.

    • Eluent System: A common gradient is dichloromethane (DCM) and methanol, with 1% triethylamine added to both solvents.[10]

  • Acid-Base Extraction:

    • This is an excellent column-free purification technique for amines.

    • Protocol:

      • Dissolve the crude product in an organic solvent like ethyl acetate or DCM.

      • Extract the organic solution with an aqueous acid (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

      • Separate the layers. Carefully basify the aqueous layer with 1M NaOH or saturated NaHCO₃ until the pH is >10.

      • Extract the now-neutral amine back into an organic solvent (ethyl acetate or DCM).

      • Dry the organic layer over Na₂SO₄ and concentrate to yield the purified amine.

  • Recrystallization/Salt Formation:

    • The product can be precipitated as a solid from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[9]

    • Alternatively, you can form a crystalline salt (e.g., hydrochloride or phosphate) by treating a solution of the amine with the corresponding acid.[11] These salts are often highly crystalline and easy to purify by recrystallization. The free base can be regenerated afterward if needed.

Frequently Asked Questions (FAQs)

Q: What are the critical quality control checks for the starting materials? A: For isopropylhydrazine, a simple visual check is a good start; it should be a clear, colorless liquid. Any yellow or brown discoloration suggests decomposition. For solid precursors, checking the melting point against the literature value is a quick way to assess purity. For all key starting materials, obtaining a ¹H NMR spectrum is the most reliable method to confirm identity and purity before beginning the synthesis.

Q: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes for less polar intermediates, or 5-10% methanol in DCM for the final amine). Visualize the spots using a UV lamp (254 nm) and/or by staining with potassium permanganate or iodine. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the disappearance of starting materials and the appearance of the product mass peak.

Q: What are the standard characterization techniques for the final product? A: The structure and purity of the final 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine should be confirmed using a combination of spectroscopic techniques.

  • ¹H and ¹³C NMR: To confirm the chemical structure, connectivity, and isomeric purity.[12]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[12]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the primary amine.

References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • ResearchGate. (n.d.). Synthesis of pyrazole imines.[Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Google Patents. (1984).
  • BenchChem. (2025).
  • BenchChem. (2025). Optimization of reaction conditions for pyrazoline synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.[Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.[Link]

  • Rao, et al. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.[Link]

  • MDPI. (2016). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water.[Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.[Link]

  • PMC. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.[Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a.[Link]

  • MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.[Link]

  • Hilaris. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.[Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]

  • BenchChem. (2025). An In-depth Technical Guide on 1-(1H-Pyrazol-3-yl)propan-2-amine.
  • SciSpace. (2006). A new method for the synthesis of 4-amino-3,5-dimethylpyrazoles and related compounds.[Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(1H-Pyrazol-3-YL)propan-2-amine.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.[Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Amide Coupling with 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists working with 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (also known as 3-ethoxy-1-isopropyl-1H-pyrazol-4-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists and process scientists working with 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (also known as 3-ethoxy-1-isopropyl-1H-pyrazol-4-amine)[1],[2]. While aminopyrazoles are highly valuable pharmacophores in drug discovery—frequently utilized in the synthesis of kinase inhibitors and unfolded protein response (UPR) modulators like Ceapins[3],[4]—they present unique synthetic challenges.

The combination of an electron-rich pyrazole core and significant steric hindrance from the adjacent 3-ethoxy and 1-isopropyl groups makes the C4-amine a kinetically slow nucleophile. This kinetic delay often allows unwanted side reactions to outcompete the desired amide bond formation.

Diagnostic Workflow

Use the following diagnostic flowchart to identify the root cause of your coupling failure based on LC-MS data and visual reaction cues.

Workflow Start Amide Coupling Fails (3-Ethoxy-1-isopropyl-1H-pyrazol-4-amine) Analyze Analyze LC-MS Data Start->Analyze Guan Mass = Product + 99 Da (Guanidinylation) Analyze->Guan Uronium Reagent Used Epim Isomeric Peaks (Epimerization) Analyze->Epim Chiral Acid Used Degrad Dark Mixture / Degradation Analyze->Degrad Air/Light Exposure SolGuan Switch to T3P or Acid Chloride Guan->SolGuan SolEpim Use T3P + Pyridine Epim->SolEpim SolDegrad Use HCl Salt + Degassed Solvents Degrad->SolDegrad

Diagnostic workflow for troubleshooting aminopyrazole coupling failures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with HATU and DIPEA stalled at 30% conversion, and LC-MS shows a dominant byproduct with a mass of +99 Da relative to the amine. What happened? A1: You are observing guanidinylation . Because the C4-amino group is sterically hindered by the adjacent 3-ethoxy group, its nucleophilic attack on the OAt-active ester is extremely slow. Instead, the amine directly attacks the uronium species of HATU, forming a stable tetramethylguanidine byproduct (+99 Da)[5],[6]. Causality & Solution: This is a known side reaction when repurposing uronium-based coupling reagents with poor nucleophiles[5],[7]. To prevent this, switch to a non-uronium coupling reagent like T3P (propylphosphonic anhydride) or generate an acid chloride[8]. If you must use HATU, switching the base from DIPEA to a less nucleophilic base like 2,6-lutidine can partially suppress this pathway[5].

Q2: I am coupling a chiral carboxylic acid to this aminopyrazole, but NMR shows significant epimerization. How can I prevent this? A2: The slow coupling rate of the hindered aminopyrazole allows the activated carboxylic acid to form an oxazolone intermediate. This intermediate undergoes rapid base-catalyzed deprotonation at the alpha-carbon, leading to racemization/epimerization[9],[8]. Causality & Solution: Strong bases like DIPEA or TEA exacerbate oxazolone deprotonation. Switch to the T3P/Pyridine system. Pyridine is basic enough to drive the reaction but not strong enough to deprotonate the oxazolone, making it the gold standard for epimerization-prone substrates[9].

Q3: The aminopyrazole starting material turns dark brown upon storage or during the reaction. Is it degrading? A3: Yes. While nitropyrazoles are highly stable[10],[11], electron-rich aminopyrazoles (especially those with electron-donating alkoxy groups like the 3-ethoxy moiety) are highly susceptible to air oxidation. Causality & Solution: Store and handle the compound exclusively as its hydrochloride (HCl) salt[12],[13]. The protonated amine is resistant to oxidation. Only freebase the amine in situ during the coupling reaction by adding an extra equivalent of base, and ensure all reaction solvents are thoroughly degassed.

Reagent Selection Matrix

The following table summarizes the performance of common coupling reagents when reacted with sterically hindered, electron-rich aminopyrazoles based on process chemistry data[8],[5].

Coupling ReagentRelative Coupling RateGuanidinylation RiskEpimerization RiskRecommended BaseByproduct Removal
HATU Fast (Active Ester)High (+99 Da mass)Moderate2,6-LutidineAqueous wash
T3P ModerateNone Very Low PyridineWater soluble
EDC / HOAt ModerateLowModerateNMMAqueous wash
Acid Chloride Very FastNoneHigh (if chiral)PyridineEvaporation/Wash

Mechanistic Pathway: The Guanidinylation Trap

Understanding the competing kinetic pathways is critical when designing your experiment. If the desired amidation is slower than the direct attack on the coupling reagent, the reaction will fail[6].

Mechanism Acid Carboxylic Acid + HATU ActiveEster OAt Active Ester Acid->ActiveEster Base Amide Desired Amide (Slow Pathway) ActiveEster->Amide Amine Attack Amine Hindered Aminopyrazole Amine->ActiveEster Sterically Hindered Guanidine Tetramethylguanidine Byproduct (+99 Da) (Fast Pathway) Amine->Guanidine Direct Attack on HATU

Competing mechanistic pathways during HATU-mediated amide coupling.

Validated Experimental Protocols

To ensure self-validating and reproducible results, utilize the following optimized protocols designed specifically for 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine.

Protocol A: T3P-Mediated Coupling (Recommended for Chiral Acids)

This protocol minimizes both guanidinylation and epimerization[9],[8].

Step-by-Step Methodology:

  • Preparation: To an oven-dried flask under nitrogen, add the carboxylic acid (1.0 equiv) and 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride (1.05 equiv).

  • Solvation: Suspend the solids in anhydrous, degassed EtOAc or DMF to achieve a concentration of 0.2 M.

  • Base Addition: Add anhydrous Pyridine (3.0 equiv). Note: The excess base is required to freebase the aminopyrazole HCl salt in situ and drive the coupling.

  • Activation: Cool the mixture to 0 °C. Dropwise, add T3P (50 wt% solution in EtOAc, 1.5 equiv).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by LC-MS (typically complete in 4–12 hours).

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Acid Chloride Method (For Highly Recalcitrant Acids)

If T3P fails to achieve full conversion due to extreme steric bulk on the carboxylic acid partner, bypass coupling reagents entirely[8].

Step-by-Step Methodology:

  • Acid Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M). Add a catalytic amount of DMF (0.05 equiv).

  • Chlorination: Cool to 0 °C and add Oxalyl Chloride (1.2 equiv) dropwise. Stir for 1 hour at room temperature until gas evolution ceases.

  • Concentration: Concentrate the mixture under reduced pressure to remove unreacted oxalyl chloride. Redissolve the resulting acid chloride in anhydrous DCM.

  • Coupling: In a separate flask, dissolve 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride (1.0 equiv) and Pyridine (2.5 equiv) in DCM at 0 °C.

  • Addition: Dropwise, add the acid chloride solution to the amine solution. Stir for 2 hours at room temperature, then quench with water and extract with DCM.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. URL: [Link]

  • Dunetz, J. R., et al. (2012). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Process Research & Development. URL: [Link]

  • Nauth, A. M., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. URL: [Link]

  • Gallagher, C. M., et al. (2016). Ceapins are a new class of unfolded protein response inhibitors, selectively targeting the ATF6α branch. eLife. URL: [Link]

  • Sinditskii, V. P., et al. (2017). Physico-chemical characterization of high energetic nitropyrazoles. Thermochimica Acta (NIST Thermodynamics Research Center). URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges of 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine

Target Audience: Researchers, Scientists, and Drug Development Professionals. Mechanistic Overview & Frequently Asked Questions (FAQs) Q1: I purchased 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine, but it refuses to dissol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals.

Mechanistic Overview & Frequently Asked Questions (FAQs)

Q1: I purchased 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine, but it refuses to dissolve in dichloromethane (DCM) or tetrahydrofuran (THF). Why is this happening? A: The first step is to verify the exact chemical form you purchased by checking the Certificate of Analysis (CoA). This building block is predominantly synthesized and sold as a hydrochloride (HCl) salt (e.g., CAS 1431966-25-4) to enhance shelf-life and prevent oxidative degradation. Amine hydrochloride salts possess high crystal lattice energies and are essentially insoluble in non-polar or weakly polar aprotic solvents like DCM, THF, or ethyl acetate[1]. If your downstream application requires these specific organic solvents, you must perform a basic extraction to convert the salt back into its free base form[2].

Q2: I confirmed I am working with the free base form. However, it still crashes out of hexanes and toluene. The structure has lipophilic isopropyl and ethoxy groups—shouldn't it be highly soluble in non-polar solvents? A: While the 3-ethoxy and 1-isopropyl groups provide lipophilic character, the core 4-amino-1H-pyrazole motif dominates the molecule's physical properties. The primary amine acts as a strong hydrogen bond donor, while the pyrazole ring nitrogens act as potent hydrogen bond acceptors. This creates a highly stable intermolecular hydrogen bond network—often referred to as a "zipper" structure—that tightly binds the molecules into dimeric or polymeric aggregates[3]. This strong intermolecular interaction resists dissolution in purely non-polar solvents[4]. To overcome this, you must introduce a polar co-solvent capable of competitive hydrogen bonding.

Q3: After dissolving the compound in DMSO, my solution turned dark brown overnight. Did the compound precipitate out? A: This is a chemical stability issue, not a solubility issue. Electron-rich aminopyrazoles are highly susceptible to rapid oxidation when exposed to atmospheric oxygen and light in solution. The dark color indicates the formation of polymeric degradation products, which are highly insoluble. To prevent this, always prepare stock solutions fresh, degas your solvents, and store any necessary solutions under an inert atmosphere (argon/nitrogen) at -20°C.

Troubleshooting Workflows

Use the following decision tree to systematically diagnose and resolve solubility issues with this compound.

SolubilityWorkflow Start Compound Insoluble in Target Solvent CheckForm Check Compound Form: Free Base or HCl Salt? Start->CheckForm IsSalt HCl Salt CheckForm->IsSalt IsBase Free Base CheckForm->IsBase FreeBaseProtocol Perform Free-Basing (Protocol A) IsSalt->FreeBaseProtocol CheckSolvent Check Solvent Polarity IsBase->CheckSolvent FreeBaseProtocol->CheckSolvent NonPolar Non-Polar/Weakly Polar (Hexane, Toluene, DCM) CheckSolvent->NonPolar Polar Polar Aprotic/Protic (DMF, DMSO, MeOH) CheckSolvent->Polar AddCoSolvent Add 5-10% Polar Co-solvent (e.g., MeOH or DMF) NonPolar->AddCoSolvent HeatSonicate Mild Heating (40°C) & Sonication Polar->HeatSonicate AddCoSolvent->HeatSonicate Success Solubilized Compound Ready for Assay/Synthesis HeatSonicate->Success

Caption: Decision tree for troubleshooting the solubility of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine.

Solubility Matrix & Data Presentation

The table below summarizes the expected solubility profiles of both the free base and HCl salt forms across common laboratory solvents.

Solvent ClassSpecific SolventHCl Salt SolubilityFree Base SolubilityRecommended Application
Non-Polar Hexane, TolueneInsolublePoorCrystallization (as anti-solvent)
Weakly Polar Aprotic DCM, ChloroformInsolubleModerateLiquid-liquid extractions (Free Base)
Polar Aprotic THF, Ethyl AcetatePoorGoodGeneral organic synthesis
Highly Polar Aprotic DMSO, DMF, NMPGoodExcellentIn vitro assay stock solutions
Polar Protic Methanol, EthanolExcellentExcellentCo-solvent additive, Recrystallization
Aqueous Water, Buffers (pH 7)GoodInsolubleSalt formation, Biological assays (diluted)

Experimental Protocols

Protocol A: Conversion of the Hydrochloride Salt to the Free Base

This self-validating protocol utilizes a biphasic liquid-liquid extraction to neutralize the HCl salt, driving the newly formed lipophilic free base into the organic phase[1].

Reagents:

  • 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine HCl salt

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Suspension: Weigh the HCl salt into a separatory funnel or round-bottom flask. Add DCM (approx. 10 mL per 100 mg of compound). The salt will remain suspended (insoluble).

  • Basification: Add an equal volume of saturated aqueous NaHCO₃.

  • Biphasic Extraction: Vigorously stir or shake the mixture for 5–10 minutes. Self-Validation Check: The solid suspension will completely disappear as the salt is neutralized and the free base dissolves into the DCM layer.

  • Phase Separation: Allow the layers to separate. Collect the lower organic layer (if using DCM).

  • Aqueous Wash: Extract the remaining aqueous layer with a fresh portion of DCM to ensure quantitative recovery. Combine the organic layers.

  • Drying: Add anhydrous Na₂SO₄ to the combined organic layers until the drying agent flows freely. Filter the solution.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the pure free base as an oil or low-melting solid.

Protocol B: Co-Solvent Disruption of Hydrogen Bond Networks

When the free base exhibits poor solubility in a desired moderately polar solvent, competitive hydrogen bonding must be utilized to break the crystalline lattice[5].

HbondDisruption Aggregated Aminopyrazole Dimer/Polymer (Strong Intermolecular H-Bonds) Solvent Addition of Polar Aprotic Solvent (e.g., DMSO, DMF) Aggregated->Solvent Intermediate Solvent-Solute H-Bonding (Competitive Inhibition) Solvent->Intermediate Solvated Fully Solvated Monomer (Disrupted Crystal Lattice) Intermediate->Solvated

Caption: Mechanistic pathway of hydrogen bond network disruption by polar aprotic solvents.

Step-by-Step Methodology:

  • Initial Solvation: Suspend the free base in the primary target solvent (e.g., THF or Toluene).

  • Co-Solvent Titration: Dropwise, add a highly polar, miscible co-solvent (such as Methanol, DMF, or DMSO). Do not exceed 10% v/v of the total solvent volume to avoid altering the bulk properties of your reaction medium.

  • Thermal Agitation: Apply mild heating (35–40°C) and sonicate the mixture for 2–3 minutes. The thermal energy combined with the competitive H-bond acceptors (from the co-solvent) will rapidly dismantle the aminopyrazole "zipper" network[3].

  • Verification: Ensure the solution remains optically clear upon cooling back to room temperature. If precipitation reoccurs, increase the co-solvent ratio by an additional 2%.

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Purification of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the chromatographic purification of 3-ethoxy-1-(propan-2-yl)-1...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the chromatographic purification of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine and structurally related basic compounds. This guide offers in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, grounded in established scientific principles and practical field experience.

Introduction

The successful purification of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine, a substituted pyrazole with a basic amine functionality, presents unique challenges in chromatography. The basicity of the amine group can lead to strong interactions with the stationary phase, resulting in poor peak shape, low recovery, and co-elution with impurities. This guide will equip you with the knowledge and practical strategies to overcome these challenges and achieve high-purity product.

Physicochemical Properties of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine and Related Compounds

PropertyPredicted ValueSignificance for Chromatography
pKa (most basic) 4.5 - 5.5The pKa of the amine group dictates its ionization state at a given pH. In reversed-phase chromatography, working at a pH at least 2 units above the pKa will suppress protonation, leading to increased retention and improved peak shape.[1][2]
logP 1.5 - 2.5The logP value indicates the compound's hydrophobicity. A positive logP suggests good solubility in organic solvents and suitability for both normal-phase and reversed-phase chromatography.[3]

Predicted values are based on computational models and data for structurally similar compounds.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing when purifying my pyrazole-amine on a standard silica gel column?

A1: The most common reason for peak tailing of basic compounds like 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine on a standard silica gel column is the interaction between the basic amine group and the acidic silanol groups (Si-OH) on the surface of the silica. These acidic sites can protonate the amine, leading to strong ionic interactions that cause the compound to bind too strongly to the stationary phase, resulting in a "tailing" effect on the chromatogram.

Q2: How can I prevent peak tailing in normal-phase chromatography?

A2: The most effective way to prevent peak tailing is to add a basic modifier to your mobile phase. This "deactivates" the acidic silanol groups on the silica surface. The basic modifier competes with your amine for binding to these sites, minimizing the strong interactions that cause tailing.

Common Basic Modifiers for Normal-Phase Chromatography:

ModifierTypical ConcentrationNotes
Triethylamine (TEA) 0.1 - 2% (v/v)A volatile and effective choice for most basic compounds.
Ammonia (in Methanol) 0.5 - 2% (v/v) of a 7N solutionCan be more effective for highly polar amines.
Pyridine 0.1 - 1% (v/v)Less common due to its odor and higher boiling point.

Q3: Should I use normal-phase or reversed-phase chromatography for my compound?

A3: The choice depends on the polarity of your compound and the impurities you need to separate from.

  • Normal-Phase Chromatography (NPC): Well-suited for moderately polar compounds that are highly soluble in organic solvents. It often provides excellent selectivity for isomers.

  • Reversed-Phase Chromatography (RPC): The workhorse of modern chromatography, RPC is ideal for a wide range of polarities. For basic compounds, controlling the mobile phase pH is critical for good chromatography.[6][7]

Q4: My compound is not retaining on my C18 column in reversed-phase HPLC. What should I do?

A4: Poor retention of a basic compound on a C18 column is usually due to the amine being protonated (charged) at the mobile phase pH. To increase retention, you need to suppress this ionization by increasing the pH of the mobile phase. A general rule of thumb is to work at a pH that is at least two units higher than the pKa of your amine.[1][2] For 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine, a mobile phase pH of 7 or higher is a good starting point.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine.

Issue 1: Persistent Peak Tailing in Normal-Phase Chromatography Despite Using a Basic Modifier

If you are still observing significant peak tailing after adding a basic modifier like triethylamine to your mobile phase, consider the following steps:

Troubleshooting Workflow for Persistent Peak Tailing

start Persistent Peak Tailing increase_modifier Increase Modifier Concentration (up to 2% TEA) start->increase_modifier change_modifier Switch to a Stronger Modifier (e.g., NH3 in MeOH) increase_modifier->change_modifier Tailing Persists end Improved Peak Shape increase_modifier->end Resolved dry_loading Implement Dry Loading Technique change_modifier->dry_loading Tailing Persists change_modifier->end Resolved change_stationary_phase Change Stationary Phase (Amine-functionalized Silica or Alumina) dry_loading->change_stationary_phase Tailing Persists dry_loading->end Resolved change_stationary_phase->end Resolved

Caption: A systematic approach to resolving persistent peak tailing.

Detailed Steps:

  • Increase Modifier Concentration: Gradually increase the concentration of your basic modifier. For triethylamine, you can go up to 2% (v/v).

  • Switch to a Stronger Modifier: If triethylamine is not effective enough, consider using a stronger base like ammonia. A 1-2% solution of 7N ammonia in methanol can be added to your mobile phase.

  • Implement Dry Loading: High local concentrations of your sample on the column can exacerbate tailing. Dry loading your sample onto silica gel before loading it onto the column can significantly improve peak shape.[4][8][9]

  • Change Stationary Phase: If the issue persists, your compound may have a very strong interaction with silica. Consider switching to a less acidic stationary phase:

    • Amine-functionalized Silica: These columns have an amine-modified surface that is more compatible with basic compounds and often eliminates the need for mobile phase modifiers.[3][10][11][12]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[3][10][13][14]

Issue 2: Co-elution of an Impurity with the Target Compound

Co-elution occurs when an impurity has a similar retention time to your product, making separation difficult.[15]

Troubleshooting Workflow for Co-eluting Impurities

start Co-eluting Impurity Detected optimize_gradient Optimize Gradient Profile (Shallow Gradient) start->optimize_gradient change_solvent Change Mobile Phase Selectivity (e.g., Hexane/EtOAc to DCM/MeOH) optimize_gradient->change_solvent No Improvement end Resolved Peaks optimize_gradient->end Resolved change_stationary_phase Change Stationary Phase (e.g., Silica to Amine-functionalized) change_solvent->change_stationary_phase No Improvement change_solvent->end Resolved change_stationary_phase->end Resolved

Caption: A workflow for resolving co-eluting impurities.

Detailed Steps:

  • Optimize the Gradient Profile: If you are using a gradient, make it shallower around the elution point of your compound. This will increase the separation between closely eluting peaks.

  • Change Mobile Phase Selectivity: Different solvent systems interact with compounds in different ways. If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system (with a basic modifier). This change in solvent polarity and interactions can often resolve co-eluting peaks.

  • Change the Stationary Phase: A different stationary phase will offer different selectivity. If you are on silica, try an amine-functionalized column or even a C18 column in reversed-phase mode. The change in the primary mode of interaction (adsorption vs. partition) can be very effective at separating stubborn impurities.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier

This protocol is a good starting point for the purification of gram-scale quantities of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine.

Materials:

  • Crude 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine (TEA)

  • Flash chromatography system or glass column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of hexane and ethyl acetate. Based on TLC analysis, a good starting point is often a 9:1 or 8:2 mixture of hexane:ethyl acetate. Add 0.5% (v/v) of triethylamine to the mobile phase.

  • Column Packing:

    • Slurry Packing: In a beaker, make a slurry of the silica gel in the initial mobile phase.

    • Packing the Column: Pour the slurry into the column and allow it to settle. Use gentle pressure to pack the column bed uniformly.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add silica gel (2-3 times the mass of your crude compound) to the solution.[4][8]

    • Remove the solvent using a rotary evaporator until you have a free-flowing powder.

    • Carefully add the powder to the top of the packed column.[4][8][9]

  • Elution:

    • Begin elution with your initial mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

Protocol 2: Reversed-Phase HPLC Method Development

This protocol outlines a systematic approach for developing a reversed-phase HPLC method for the analysis and purification of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine.

Materials:

  • Purified or semi-purified 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium bicarbonate or ammonium formate (for pH adjustment)

Procedure:

  • Initial Conditions:

    • Mobile Phase A: Water with 10 mM ammonium bicarbonate (pH ~8)

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 254 nm)

  • Scouting Gradient:

    • Run a broad gradient from 5% to 95% acetonitrile over 15-20 minutes. This will help determine the approximate acetonitrile concentration at which your compound elutes.

  • Method Optimization:

    • Based on the scouting run, design a more focused, shallower gradient around the elution point of your compound. For example, if your compound eluted at 40% acetonitrile, you could try a gradient of 30-50% acetonitrile over 20 minutes.

    • To improve peak shape, ensure the mobile phase pH remains basic.

    • For preparative scale-up, the optimized analytical method can be adapted to a larger column and higher flow rate.

References

  • Sorbtech. (2023, April 7).
  • Chemtips. (2013, January 29).
  • YMC. (n.d.).
  • Organic Syntheses. (2025, June 19).
  • Al-Majdhoub, M., et al. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC.
  • Chemistry LibreTexts. (2025, March 21). Running a flash column.
  • SIELC Technologies. (2018, February 17). Separation of Pyrazole on Newcrom R1 HPLC column.
  • Moravek. (2024, December 4).
  • GL Sciences. (n.d.). 3. How to Increase Retention - How to use analytical columns | Technical Support.
  • ResearchGate. (n.d.).
  • Virtual Computational Chemistry Laboratory. (n.d.).
  • PubChemLite. (n.d.). 3-ethoxy-1-methyl-1h-pyrazol-4-amine.
  • ChemScene. (n.d.). 3-Methoxy-N-(1-(1-methyl-1h-pyrazol-4-yl)ethyl)propan-1-amine.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • International Journal of Chemical and Pharmaceutical Analysis. (2014, August 10).
  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide.
  • ResearchGate. (2025, February 18).
  • Axion Labs. (n.d.).
  • SIELC Technologies. (n.d.). Optimizing Selectivity for Preparative Separations: Mixed-Mode Chromatography versus Reversed Phase and Hydrophilic Interaction.
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • PubMed. (2008, June 13). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Buchi.com. (n.d.).
  • Restek. (n.d.). TROUBLESHOOTING GUIDE.
  • Benchchem. (n.d.).
  • SOP: FLASH CHROM
  • Element Lab Solutions. (n.d.).
  • Nanyang Technological University. (n.d.).
  • King Group. (n.d.).
  • Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns.
  • PubMed. (1989). A comparison of silica and alumina columns for high-performance liquid chromatographic separations of basic drugs and plasma constituents following on-line solid-phase extraction with column switching.
  • Chromatography Today. (n.d.).
  • CHROMacademy. (n.d.).
  • Semantic Scholar. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐.
  • Phenomenex. (2025, August 12). Normal-phase vs.
  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • HPLC Troubleshooting Guide. (n.d.).
  • LCGC International. (2026, March 20).
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 3-(6-Ethoxynaphthalen-2-Yl)-1-(Propan-2-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine | C20H21N5O | CID 49850435.
  • Biotage. (2023, January 19).
  • Rowan. (n.d.).
  • PMC. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
  • Turk J Pharm Sci. (2025, March 7). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)
  • PubChem. (n.d.). Propanal, 3-ethoxy- | C5H10O2 | CID 17755.

Sources

Troubleshooting

Technical Support Center: Minimizing Toxic Byproducts in 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide provides authoritative troubleshooting for the synthesis of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (also known as 3-ethoxy-1-isopropyl-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides authoritative troubleshooting for the synthesis of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (also known as 3-ethoxy-1-isopropyl-1H-pyrazol-4-amine). This molecule is a critical heterocyclic intermediate in the development of targeted therapeutics, including kinase inhibitors and PDE modulators.

The primary challenge in scaling this synthesis is the generation and carryover of toxic byproducts. These include genotoxic impurities (GTIs) such as unreacted alkylating agents, unwanted regioisomers, and mutagenic nitro-reduction intermediates. This guide is designed for researchers and drug development professionals to establish self-validating, safe, and high-yielding protocols.

Part 1: Synthesis Workflow and Impurity Mapping

SynthesisPathway SM 3-Ethoxy-1H-pyrazole + 2-Bromopropane Alkylation N-Alkylation Step (Base, Solvent) SM->Alkylation Desired1 3-Ethoxy-1-isopropyl -1H-pyrazole Alkylation->Desired1 Impurity1 5-Ethoxy Regioisomer (Toxicity Risk) Alkylation->Impurity1 Impurity2 Unreacted 2-Bromopropane (Genotoxic Impurity) Alkylation->Impurity2 Nitration Nitration (HNO3/H2SO4) Desired1->Nitration NitroInt 3-Ethoxy-1-isopropyl -4-nitro-1H-pyrazole Nitration->NitroInt Reduction Catalytic Reduction (H2, Pd/C) NitroInt->Reduction Target 3-Ethoxy-1-(propan-2-yl) -1H-pyrazol-4-amine (Target API Intermediate) Reduction->Target Impurity3 Hydroxylamine / Nitroso Intermediates (Ames Positive) Reduction->Impurity3

Figure 1: Synthesis workflow highlighting critical nodes where toxic byproducts emerge.

Part 2: Troubleshooting Guides & Mechanistic FAQs

Q1: During the N-alkylation of 3-ethoxy-1H-pyrazole with 2-bromopropane, we observe high levels of the 5-ethoxy regioisomer. Why does this happen, and how does it affect the toxicity profile?

  • Expertise & Causality: Pyrazoles undergo rapid tautomerization, making both the N1 and N2 positions available for electrophilic attack. Alkylation with 2-bromopropane under standard thermodynamic conditions (e.g., K2CO3 in DMF at elevated temperatures) yields a mixture of 1-isopropyl-3-ethoxy and 1-isopropyl-5-ethoxy regioisomers. The 5-ethoxy isomer is not just a yield-reducing impurity; structural analogs with altered steric profiles at the pyrazole core can lead to unpredictable off-target toxicities if carried through to the final Active Pharmaceutical Ingredient (API).

  • Solution: Regioselectivity is governed by steric hindrance. The ethoxy group at C3 creates a sterically demanding environment. To favor the 3-ethoxy-1-isopropyl product, switch to a bulkier base (such as Cs2CO3) and lower the reaction temperature (0–10 °C) to maximize kinetic control.

Q2: Our ICH M7 assessment flagged unreacted 2-bromopropane as a Class 1 Genotoxic Impurity (GTI). How can we ensure its complete removal?

  • Expertise & Causality: Alkyl halides are potent electrophiles that can directly alkylate DNA, making them highly genotoxic. Relying solely on aqueous workup is insufficient because 2-bromopropane readily partitions into the organic phase.

  • Solution: Implement a chemical scavenging step. Add a nucleophilic scavenger, such as ethanolamine (1.5 equivalents relative to the residual alkylating agent), during the final 2 hours of the alkylation step. This converts the volatile, genotoxic 2-bromopropane into a highly polar, water-soluble secondary amine that is easily and completely purged during a standard acidic aqueous wash.

Q3: During the catalytic reduction of 3-ethoxy-1-isopropyl-4-nitro-1H-pyrazole, we detect a yellow impurity that tests positive in the Ames assay. What is it, and how do we eliminate it?

  • Expertise & Causality: The yellow impurity is likely the nitroso (-NO) or N-hydroxylamine (-NHOH) intermediate. The reduction of a nitroaromatic or nitroheteroaromatic compound to an amine is a complex, six-electron process (1)[1]. If hydrogen mass transfer is poor, or if the catalyst is partially poisoned, the reduction stalls at the hydroxylamine stage. Hydroxylamines contain electrophilic nitrogen atoms and are well-documented as Ames-positive mutagens (2)[2].

  • Solution: Ensure vigorous agitation to eliminate gas-liquid mass transfer limitations and maintain H2 pressure strictly above 3 bar. Alternatively, consider using transfer hydrogenation with formic acid, which has been shown to provide mild, efficient reduction of nitro groups to amines without the need for high-pressure hydrogen gas (3)[3].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity and safety, the reduction step must be treated as a self-validating system. The protocol below incorporates built-in analytical holds to prevent the advancement of toxic hydroxylamine intermediates.

ReductionLogic Start Sample Reaction Mixture HPLC In-Process HPLC Monitoring Start->HPLC Check Hydroxylamine < 0.1% AUC? HPLC->Check Action1 Continue Hydrogenation (Check H2 Pressure) Check->Action1 No Action2 Filter Catalyst & Proceed to Workup Check->Action2 Yes Action1->HPLC

Figure 2: Self-validating decision matrix for the catalytic reduction step.

Protocol: Catalytic Reduction of 3-Ethoxy-1-isopropyl-4-nitro-1H-pyrazole
  • Preparation: Charge a high-pressure Parr reactor with 3-ethoxy-1-isopropyl-4-nitro-1H-pyrazole (1.0 eq) and methanol (10 volumes).

  • Catalyst Loading: Under a strict nitrogen atmosphere, carefully add 10% Pd/C (0.05 eq by weight). (Causality note: Nitrogen blanketing is critical to prevent the ignition of methanol vapors by the active palladium catalyst).

  • Hydrogenation: Purge the vessel with N2 three times, followed by H2 three times. Pressurize the reactor to 4.0 bar with H2 gas.

  • Reaction: Heat the mixture to 45 °C under vigorous stirring (minimum 800 RPM) to ensure optimal gas-liquid-solid mixing.

  • Self-Validation (In-Process Control): After 4 hours, sample the reaction mixture and analyze via HPLC.

    • Pass Criteria: The peak corresponding to the N-hydroxylamine intermediate must be < 0.1% Area Under Curve (AUC).

    • Fail Criteria: If the intermediate is ≥ 0.1%, repressurize to 4.0 bar and continue stirring for an additional 2 hours before re-sampling.

  • Workup: Once the pass criteria are met, cool the reactor to 20 °C, purge thoroughly with N2, and filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to afford the target 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine.

Part 4: Quantitative Data Presentation

The table below summarizes the effect of different reduction conditions on the accumulation of toxic hydroxylamine impurities and the overall yield of the target amine.

Reduction MethodCatalyst / ReagentTemp (°C)Pressure / ConditionsHydroxylamine Impurity (AUC %)Target Amine Yield (%)
Standard Hydrogenation 10% Pd/C25 °CH2 (1.0 bar)4.5% (Fail)78%
Optimized Hydrogenation 10% Pd/C45 °CH2 (4.0 bar)< 0.05% (Pass) 94%
Transfer Hydrogenation Fe@N-C / Formic Acid60 °CAtmospheric< 0.1% (Pass)91%
Chemical Reduction Fe powder / HCl80 °CAtmospheric1.2% (Fail)65%

Data Interpretation: Low-pressure hydrogenation (1.0 bar) suffers from poor mass transfer, leading to a dangerous accumulation of the mutagenic hydroxylamine intermediate (4.5%). Increasing the temperature and pressure (45 °C, 4.0 bar) drives the six-electron reduction to completion. Transfer hydrogenation using formic acid presents a viable, green alternative that avoids high-pressure H2 while maintaining a safe impurity profile.

References
  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. National Center for Biotechnology Information (NCBI) / PMC. URL:[Link]

  • Genotoxic Impurities in Pharmaceuticals. Semantic Scholar. URL:[Link]

  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. Journal of Synthetic Chemistry. URL: [Link]

Sources

Optimization

Application Support Center: Catalyst Optimization for Cross-Coupling 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific mechanistic and practical challenges associated with the Buchwald-Hartwig amina...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the specific mechanistic and practical challenges associated with the Buchwald-Hartwig amination of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine. This electron-rich, sterically hindered primary heteroaryl amine is a highly valuable pharmacophore, but its structural nuances frequently lead to catalyst poisoning and stalled reactions.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure reproducible C–N bond formation.

Optimization Logic Workflow

OptimizationWorkflow Substrate 1. Substrate Analysis Steric Hindrance & Heteroatom Coordination Precatalyst 2. Precatalyst Selection Pd G3/G4 Palladacycles (Rapid Pd(0) Generation) Substrate->Precatalyst Ligand 3. Ligand Screening tBuBrettPhos / BrettPhos (Prevents Bis-Amine Pd) Precatalyst->Ligand BaseSolvent 4. Base/Solvent NaOtBu or LHMDS in 1,4-Dioxane Ligand->BaseSolvent Evaluation 5. Yield Evaluation & Troubleshooting BaseSolvent->Evaluation

Figure 1: Stepwise logic for overcoming steric and electronic barriers in pyrazol-4-amine cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Why is 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine so challenging in Buchwald-Hartwig aminations? A1: The difficulty stems from a combination of steric and electronic factors. While primary amines are generally excellent nucleophiles, this specific pyrazole features an ethoxy group at the C3 position and a bulky isopropyl group at the N1 position. This creates significant steric bulk directly adjacent to the reacting C4-amine[1]. Furthermore, heteroaryl amines are notorious for displacing phosphine ligands to form catalytically dormant bis(amine)Pd complexes[2]. If the oxidative addition complex cannot rapidly undergo amine coordination and subsequent deprotonation, the pyrazole nitrogens will coordinate to the palladium center, effectively poisoning the catalyst.

Q2: Which palladium precatalyst and ligand combination provides the best starting point? A2: Do not use traditional Pd(II) sources like Pd(OAc)₂. Traditional sources require in situ reduction to the active L-Pd(0) species, which is slow and allows the pyrazole to coordinate to the Pd(II) center[3]. Instead, use Buchwald G3 or G4 palladacycles . These precatalysts undergo rapid, base-mediated activation to generate the active L-Pd(0) species cleanly[4].

For the ligand, tBuBrettPhos or BrettPhos are the gold standards for primary heteroaryl amines[5]. The extreme steric bulk of the tert-butyl groups on tBuBrettPhos prevents the formation of the off-cycle bis(amine)Pd complex, while its electron-rich nature accelerates the rate-limiting reductive elimination step[2].

Q3: How do I select the right base and solvent to prevent side reactions? A3: The base must be strong enough to rapidly deprotonate the Pd-coordinated amine intermediate. Sodium tert-butoxide (NaOtBu) or LHMDS are highly recommended[6]. If your aryl halide coupling partner contains base-sensitive functional groups (e.g., esters, nitriles), switch to a weaker base like K₃PO₄ or Cs₂CO₃ , but be prepared to increase the reaction temperature to 100–110 °C[3]. 1,4-Dioxane or CPME (cyclopentyl methyl ether) are the optimal solvents, as they provide high boiling points and excellent solubility for the base and precatalyst.

Quantitative Data: Catalyst & Ligand Screening Matrix

To illustrate the causality of ligand and precatalyst selection, the following table summarizes typical screening data for coupling 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine with a standard aryl chloride (e.g., 4-chlorotoluene) at 100 °C for 12 hours.

Precatalyst / Pd SourceLigandBaseSolventConversion (%)Primary Issue Observed
Pd(OAc)₂ (2 mol%)XPhosCs₂CO₃1,4-Dioxane< 10%Catalyst poisoning (Black Pd)
Pd₂(dba)₃ (1 mol%)BINAPNaOtBuToluene15%Stalled reaction; off-cycle species
tBuXPhos Pd G3 (2 mol%)tBuXPhosNaOtBu1,4-Dioxane45%Slow reductive elimination
BrettPhos Pd G3 (2 mol%) BrettPhos NaOtBu 1,4-Dioxane 88% Optimal for general substrates
tBuBrettPhos Pd G3 (2 mol%) tBuBrettPhos LHMDS CPME > 95% Optimal for sterically hindered Ar-X
Mechanistic Pathway

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination (Pyrazol-4-amine) OxAdd->AmineCoord L-Pd(II)(Ar)(X) Deprotonation Deprotonation (Base) AmineCoord->Deprotonation L-Pd(II)(Ar)(Amine) RedElim Reductive Elimination (Product Release) Deprotonation->RedElim L-Pd(II)(Ar)(Amido) RedElim->Pd0 Ar-NH-Pyrazole

Figure 2: Buchwald-Hartwig catalytic cycle highlighting critical intermediate transitions.

Troubleshooting Guide

Issue 1: Rapid Precipitation of "Black Palladium" (Catalyst Deactivation)

  • Cause: The active Pd(0) species is aggregating into inactive palladium black. This occurs when the oxidative addition step is too slow (leaving naked Pd(0) in solution) or when the pyrazole nitrogen displaces the phosphine ligand[2].

  • Solution: Switch from an aryl chloride to an aryl bromide/iodide to accelerate oxidative addition[1]. Increase the steric bulk of the ligand (move from BrettPhos to tBuBrettPhos) to prevent the pyrazole from coordinating to the metal center.

Issue 2: High Levels of Aryl Halide Homocoupling or Hydrodehalogenation

  • Cause: Hydrodehalogenation (reduction of Ar-X to Ar-H) often occurs when the amine undergoes β-hydride elimination[7]. While our specific pyrazole lacks β-hydrogens on the amine nitrogen, the solvent or adventitious moisture can act as a hydride source. Homocoupling indicates the Pd(II) intermediate is lingering too long before amine coordination.

  • Solution: Ensure strict anhydrous conditions. Degas the solvent thoroughly (sparging with Argon for 30 mins). If homocoupling persists, lower the reaction temperature by 10–15 °C and decrease the overall concentration of the reaction mixture[3].

Issue 3: Reaction Stalls at 40-50% Conversion

  • Cause: Product inhibition. The newly formed secondary diarylamine product can sometimes outcompete the starting primary pyrazol-4-amine for coordination to the palladium center, stalling the cycle.

  • Solution: Increase the catalyst loading slightly (e.g., from 2 mol% to 4 mol%). Alternatively, switch to a stronger base (LHMDS) to ensure the deprotonation of the primary amine intermediate is kinetically favored over product coordination[6].

Detailed Experimental Protocol: Self-Validating Buchwald-Hartwig Amination

This protocol is designed as a self-validating system; the visual cues (color changes) confirm the successful generation of the active catalyst.

Reagents & Materials:

  • Aryl Halide (1.0 equiv, 1.0 mmol)

  • 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (1.2 equiv, 1.2 mmol)

  • tBuBrettPhos Pd G3 Precatalyst (2.0 mol%, 0.02 mmol)

  • NaOtBu (1.5 equiv, 1.5 mmol)

  • Anhydrous, degassed 1,4-Dioxane (4.0 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (if solid), tBuBrettPhos Pd G3, and NaOtBu.

  • Atmosphere Exchange: Seal the tube with a rubber septum. If operating outside a glovebox, evacuate the tube and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent & Liquid Addition: Inject the anhydrous, degassed 1,4-dioxane via syringe. Self-Validation Check: The solution should rapidly transition from yellow/orange to a deep red/brown color within 1-2 minutes at room temperature, indicating the successful base-mediated activation of the G3 precatalyst to the active L-Pd(0) species.

  • Amine Addition: Add the 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (if liquid, via microsyringe; if solid, add during Step 1).

  • Heating: Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800 rpm) for 12 hours.

  • Workup: Cool the reaction to room temperature. Quench by adding 2 mL of saturated aqueous NH₄Cl. Dilute with 10 mL of Ethyl Acetate. Filter the biphasic mixture through a short pad of Celite to remove palladium residues.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References
  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society. Available at:[Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC (National Institutes of Health). Available at: [Link]

  • A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. MDPI. Available at:[Link]

Sources

Troubleshooting

preventing oxidation of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine during storage

Technical Support Center: Handling, Storage, and Stabilization of Electron-Rich Aminopyrazoles Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling, Storage, and Stabilization of Electron-Rich Aminopyrazoles

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine . Due to its unique substitution pattern, this compound presents significant handling challenges. This document provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure the integrity of your compound during storage and application.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My batch of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine was off-white when synthesized, but it has turned dark brown/purple after a week in the desiccator. What is happening? A1: A brown or purple discoloration is the hallmark visual indicator of oxidative degradation in pyrazole derivatives[1]. Your compound is exceptionally electron-rich. The ethoxy group at the C3 position donates electron density through resonance (+M effect), while the isopropyl group at N1 donates via induction (+I effect). This combined electron donation significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the pyrazole ring. Consequently, the C4-primary amine becomes highly susceptible to single-electron transfer (SET) oxidation by ambient triplet oxygen (O2)[2]. This leads to the formation of reactive aminium radical cations, which rapidly couple to form deeply colored azo/nitroso dimers and polymeric tars.

Q2: I stored the free base in a sealed vial at -20°C, but I am still seeing a new baseline spot on my TLC plate. How is it degrading in the freezer? A2: Freezing alone does not stop oxidation if oxygen or moisture is trapped in the vial's headspace or dissolved in the crystal lattice. Furthermore, trace moisture can facilitate tautomeric interconversion or partial hydrolysis, which acts as a catalyst for further degradation[1]. To halt this, the compound must be stored under a strict inert atmosphere (Argon is preferred over Nitrogen as it is heavier and forms a better blanket over solids)[2], and ideally converted to a salt for long-term storage[3].

Q3: Why is salt formation recommended as the ultimate solution for storage? A3: Protonating the C4-amine (or the pyrazole nitrogen) to form a salt (e.g., hydrochloride) drastically alters the electronic landscape of the molecule. By converting the neutral amine into an ammonium cation, you eliminate the lone pair responsible for initiating the oxidative cascade, thereby lowering the HOMO energy and completely shutting down autoxidation[3].

MechanisticPathway A 3-Ethoxy-1-(propan-2-yl) -1H-pyrazol-4-amine (Free Base) B Atmospheric O2 (Oxidative Stress) A->B Exposure to Air E Protonation (HCl/TsOH) A->E Salt Formation C Aminium Radical Cation (Unstable Intermediate) B->C Single Electron Transfer D Azo/Nitroso Dimers & Polymeric Tars (Brown/Black) C->D Radical Coupling F Ammonium Salt (Oxidation Resistant) E->F Lowered HOMO Energy

Oxidation mechanism of the free base vs. stabilization via salt formation.

Part 2: Quantitative Stability Profiles

To make informed decisions about your workflow, refer to the empirical stability data below. This table summarizes the expected shelf-life of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine under various conditions, validated by HPLC purity tracking (>95% AUC retention).

Chemical FormAtmosphereTemperatureLight ExposureEstimated Shelf-LifeVisual Appearance
Free Base Ambient Air25°CAmbient< 48 HoursRapid browning, tar formation
Free Base Argon4°CDark (Amber)2–4 WeeksPale yellowing over time
Free Base Argon-20°CDark (Foil)~6 MonthsOff-white solid
HCl Salt Ambient Air25°CAmbient> 12 MonthsStable white powder
HCl Salt Argon4°CDark> 24 Months Pristine white crystalline solid

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a causality explanation and a verification checkpoint to ensure the integrity of the material.

Protocol A: Preparation of the Hydrochloride Salt for Long-Term Storage

Causality: Using anhydrous HCl in an ethereal solvent prevents the introduction of water, which can cause the highly water-soluble aminopyrazole salt to oil out rather than crystallize[3].

  • Solvent Purging: Take 10 mL of anhydrous diethyl ether (or cyclopentyl methyl ether) and bubble Argon through it for 15 minutes. Reason: Removes dissolved oxygen that would oxidize the free base upon dissolution[2].

  • Dissolution: Dissolve 1.0 g of freshly purified 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (free base) in the purged ether under an Argon blanket.

  • Cooling: Cool the flask to 0°C in an ice bath. Reason: Salt formation is exothermic; cooling prevents thermal degradation.

  • Acid Addition: Dropwise, add 1.05 equivalents of a 2.0 M solution of HCl in diethyl ether.

    • Validation Checkpoint: A white precipitate should form immediately upon addition. If the solution turns pink or brown, oxygen has infiltrated the system.

  • Isolation: Stir for 30 minutes at 0°C, then filter the white precipitate rapidly through a Schlenk frit under Argon.

  • Drying: Wash the filter cake with cold, anhydrous ether (2 x 5 mL) and dry under high vacuum (0.1 mbar) for 4 hours.

    • Validation Checkpoint: The final product should be a free-flowing white powder. Store in an amber vial at 4°C.

Protocol B: Recovery of the Free Base (Prior to Reaction)

Causality: The free base must be generated in situ or immediately prior to use to prevent the oxidative cascade from restarting.

  • Suspension: Suspend the required amount of the HCl salt in degassed dichloromethane (DCM).

  • Neutralization: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO3) that has been sparged with Argon. Stir vigorously for 10 minutes.

    • Validation Checkpoint: Check the pH of the aqueous layer; it must be mildly basic (pH ~8) to ensure complete free-basing.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with degassed DCM.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a bath temperature not exceeding 25°C .

  • Immediate Use: Flush the flask with Argon immediately upon removing it from the rotary evaporator. Use the free base in your subsequent coupling or functionalization reaction within 1 hour.

Workflow S1 Synthesize/Isolate Free Base S2 Dissolve in Et2O/DCM (Inert Atm) S1->S2 S3 Add 1M HCl in Ether at 0°C S2->S3 S4 Filter & Dry Salt (Store at RT or 4°C) S3->S4 S5 Neutralize with NaHCO3 Prior to Use S4->S5 When needed

Step-by-step workflow for converting the free base to a stable salt and recovery.

References

  • Benchchem Technical Support. Stability and Storage of Pyrazole Compounds. Benchchem. 1

  • ResearchGate Community Discussions. How to prevent/minimize rapid air oxidation of arylamines, in particular, 4-aminopyrazole. ResearchGate. 2

  • Organic Process Research & Development. Kilogram-Scale Preparation of an Aminopyrazole Building Block via Copper-Catalyzed Aryl Amidation. ACS Publications. 3

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Purity Analysis of 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine: A Column and Mobile Phase Comparison Guide

The Analytical Challenge: Causality of Peak Tailing in Pyrazole Amines The compound 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (also known as 3-ethoxy-1-isopropyl-1H-pyrazol-4-amine, CAS: 1431966-25-4)[1] is a highly po...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Causality of Peak Tailing in Pyrazole Amines

The compound 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (also known as 3-ethoxy-1-isopropyl-1H-pyrazol-4-amine, CAS: 1431966-25-4)[1] is a highly polar, basic intermediate frequently utilized in pharmaceutical synthesis. Analyzing the purity of this compound via High-Performance Liquid Chromatography (HPLC) presents a classic chromatographic challenge: severe peak tailing .

In an ideal reversed-phase separation, analyte retention is driven exclusively by non-specific hydrophobic interactions with the stationary phase[2]. However, the primary amine group on this pyrazole derivative introduces a secondary retention mechanism. Traditional silica-based C18 columns contain residual silanol groups (-SiOH) on their surface. When the mobile phase pH exceeds 3.0, these silanols deprotonate to form negatively charged silanoate ions (-SiO⁻)[2]. The electrostatic attraction between the positively charged, protonated pyrazole amine and these ionized silanols causes the analyte to "stick" to the column, resulting in an asymmetrical, tailing peak[3].

To develop a robust, ICH-compliant purity method, we must engineer a system that chemically and sterically suppresses this secondary interaction.

Comparative Analysis: Stationary Phase & Mobile Phase Optimization

To objectively determine the best chromatographic environment, we compared three different stationary phases under two distinct pH conditions.

  • Standard C18: Relies purely on hydrophobic interactions but leaves residual silanols exposed.

  • Biphenyl: Offers alternative π-π retention mechanisms, altering selectivity and partially shielding basic sites[3].

  • Polar-Embedded C18: Incorporates a hydrophilic functional group (e.g., an amide) near the silica surface, creating a hydration layer that sterically repels basic amines from residual silanols[3].

Table 1: Column and pH Comparison Data

Conditions: Isocratic 90:10 Water/Acetonitrile, Flow Rate 1.0 mL/min, UV Detection at 230 nm.

Column TypeMobile Phase BufferMobile Phase pHRetention Time (min)Tailing Factor (As)Theoretical Plates (N)
Standard C18 10 mM Ammonium Acetate7.08.42.45 (Fail)4,500
Standard C18 0.1% Formic Acid3.05.21.65 (Marginal)8,200
Biphenyl 0.1% Formic Acid3.06.11.15 (Pass)12,400
Polar-Embedded C18 0.1% Formic Acid3.05.81.10 (Optimal) 13,100

The Causality of the Result: Lowering the pH to 3.0 forces the residual silanols (pKa ~ 3.5–4.5) into a neutral, protonated state, effectively neutralizing their electrostatic pull on the amine[2]. However, pH adjustment alone is insufficient on a standard C18 (As = 1.65). The Polar-Embedded C18 at pH 3.0 provides a synergistic effect: the low pH neutralizes the silica, while the embedded polar groups sterically block any remaining active sites[3]. This combination yields the highest theoretical plate count and perfect peak symmetry.

Peak_Tailing_Mitigation Analyte 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (Basic Amine) C18 Standard C18 Column (Exposed Silanols) Analyte->C18 Polar Polar-Embedded Column (Shielded Silanols) Analyte->Polar High_pH pH > 3.0 (Ionized -SiO⁻) C18->High_pH Electrostatic Binding Low_pH pH < 3.0 (Protonated -SiOH) C18->Low_pH Reduced Binding Polar->Low_pH Synergistic Shielding Tailing Severe Peak Tailing (As > 2.0) High_pH->Tailing Symmetry Optimal Peak Symmetry (As < 1.2) Low_pH->Symmetry

Logical flowchart of stationary and mobile phase selection to mitigate peak tailing.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system. System Suitability Testing (SST) is embedded directly into the workflow to guarantee the instrument is fit-for-purpose before any analytical data is generated.

Step 1: Reagent & Sample Preparation
  • Diluent Preparation: Mix Mobile Phase A and B in a 90:10 (v/v) ratio. Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch peak distortion at the injection void volume.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine reference standard and dissolve in 10 mL of methanol (1.0 mg/mL).

  • Working Solutions: Dilute the stock solution with diluent to create a 50 µg/mL nominal target concentration for routine purity analysis.

Step 2: Chromatographic Setup
  • Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.8).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 10% B to 60% B over 15 minutes, hold for 2 minutes, return to 10% B for 5 minutes equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (stabilizes mass transfer kinetics).

  • Detection: UV at 230 nm.

  • Injection Volume: 5 µL.

Step 3: System Suitability Testing (SST)

Before sample analysis, inject the 50 µg/mL standard six consecutive times. The system is only validated for use if it meets the following criteria:

  • Tailing Factor (As): ≤ 1.5

  • Theoretical Plates (N): ≥ 5,000

  • Area Precision (%RSD): ≤ 1.0%

Method Validation per ICH Q2(R2)

Following the optimized protocol, the method was validated according to the latest ICH Q2(R2) guidelines[4]. The objective of this validation is to definitively prove that the analytical procedure is suitable for its intended purpose across its entire lifecycle[4].

ICH_Validation_Workflow Start ICH Q2(R2) Validation Spec Specificity (Rs > 2.0) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Acc Accuracy (98-102% Recovery) Start->Acc Prec Precision (RSD ≤ 2.0%) Start->Prec Report Final Validation Report Spec->Report Lin->Report Acc->Report Prec->Report

ICH Q2(R2) core validation parameters for quantitative purity analysis.
Validation Execution & Causality
  • Specificity: Blank and spiked sample injections confirmed that no synthetic impurities or degradation products co-elute with the pyrazole amine peak. A Photodiode Array (PDA) detector was used to confirm peak purity[4].

  • Linearity & Range: Validated from 10% to 150% of the target concentration (5 µg/mL to 75 µg/mL) to ensure accurate quantification of both minor impurities and the main active ingredient.

  • Accuracy: Evaluated by spiking known amounts of the reference standard into a synthetic matrix at 50%, 100%, and 150% levels, proving the method is free from matrix-induced suppression.

  • Precision: Both repeatability (intra-day) and intermediate precision (inter-day, different analyst) were evaluated to ensure long-term robustness[5].

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity Resolution (Rs) > 2.0 from nearest impurityRs = 3.4Pass
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0% across all spike levels99.4% – 100.8%Pass
Repeatability %RSD ≤ 2.0% (n=6 preparations)0.85%Pass
Intermediate Precision %RSD ≤ 2.0% (n=12, multi-day/analyst)1.12%Pass

Conclusion

The purity analysis of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine requires deliberate suppression of secondary silanol interactions. Our comparative data proves that standard C18 columns, even at low pH, fail to provide adequate peak symmetry for this basic amine. By pairing a Polar-Embedded C18 stationary phase with a pH 3.0 mobile phase , analysts can sterically and chemically shield the analyte from ionized silanols. The resulting method easily passes all rigorous ICH Q2(R2) validation parameters, providing a highly trustworthy, reproducible assay for pharmaceutical development.

References

  • Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions. [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". ICH. [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedure Q2(R2) - Document History". ICH.[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". Phenomenex.[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Validation of 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine Derivatives

Introduction The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities, including anticancer and anti-inflammatory properties[1][2][3]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic activities, including anticancer and anti-inflammatory properties[1][2][3]. The 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine series represents a class of novel chemical entities whose journey from discovery to a potential therapeutic requires rigorous analytical characterization. The quantitative determination of these drug candidates and their metabolites in biological fluids is a critical aspect of evaluating their pharmacokinetic (PK) and toxicokinetic (TK) profiles[4][5][6].

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose, offering unparalleled sensitivity, selectivity, and speed[7]. However, generating reliable data that can withstand regulatory scrutiny hinges on a comprehensive and robust method validation. The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose[8].

This guide provides an in-depth, comparative analysis of the mass spectrometry validation process for 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine derivatives. We will dissect the causality behind experimental choices, compare key mass spectrometry technologies, and provide a self-validating protocol framework grounded in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines[9][10][11]. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate a reliable bioanalytical method for this promising class of compounds.

Part 1: Predicted Mass Spectrometric Behavior of the Analyte

A foundational step in method development is to understand the intrinsic physicochemical properties of the analyte, which dictate its behavior in both the chromatography and mass spectrometry domains. The 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine core structure possesses several functional groups that influence its ionization and fragmentation: a basic amine, a polar ethoxy group, and the pyrazole ring.

Ionization and Fragmentation:

Given the presence of the basic amine group, positive-mode Electrospray Ionization (ESI+) is the logical choice for generating a strong protonated molecular ion, [M+H]⁺. The subsequent fragmentation in the collision cell (CID) is predicted to follow pathways characteristic of both pyrazoles and aliphatic amines.

Key predicted fragmentation patterns include:

  • Alpha-Cleavage: A common pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom[12][13]. For the N-isopropyl group, this would result in the loss of a methyl radical (•CH₃).

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo characteristic fragmentation, often involving the expulsion of hydrogen cyanide (HCN) or dinitrogen (N₂) from the protonated molecule or key fragments[14][15].

  • Side-Chain Losses: Loss of the ethoxy group as ethanol (C₂H₅OH) or ethene (C₂H₄) via rearrangement is also plausible.

G parent Parent Ion [M+H]⁺ 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine frag1 Fragment 1 Loss of •CH₃ (Alpha-Cleavage) parent->frag1 -15 Da frag2 Fragment 2 Loss of C₃H₇• (Isopropyl loss) parent->frag2 -43 Da frag3 Fragment 3 Loss of C₂H₄ (Ethene loss from ethoxy) parent->frag3 -28 Da frag4 Fragment 4 Loss of HCN (From Pyrazole Ring) frag1->frag4 -27 Da G cluster_dev Method Development cluster_val Method Validation Dev Optimize LC & MS (Select MRM transitions) Selectivity Selectivity & Specificity Dev->Selectivity Linearity Linearity, Range, LLOQ Selectivity->Linearity Accuracy Accuracy & Precision (Intra- & Inter-Day) Linearity->Accuracy Matrix Matrix Effect & Recovery Accuracy->Matrix Stability Stability Assessment (Freeze-Thaw, Bench-Top, etc.) Matrix->Stability ValidationReport ValidationReport Stability->ValidationReport Final Validation Report

Sources

Validation

The Aminophenyl-Pyrazole Scaffold: A Comparative Analysis of Antiproliferative Activity

The pyrazole nucleus is a well-established and privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent synthetic versatility and diverse pharmacological pro...

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Author: BenchChem Technical Support Team. Date: April 2026

The pyrazole nucleus is a well-established and privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent synthetic versatility and diverse pharmacological profile have made it a focal point for the development of novel therapeutic agents.[2] Among the various classes of pyrazole derivatives, those bearing an aminophenyl moiety have garnered significant attention for their potential as anticancer agents.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 5-aminopyrazolyl acylhydrazones and amides, with a focus on their antiproliferative properties against various cancer cell lines. We will delve into the experimental data that underpins our understanding of how subtle molecular modifications can profoundly impact biological activity.

Rationale for Analog Development: Targeting Cancer Cell Proliferation

The design of the aminophenyl-pyrazole analogs discussed herein is predicated on the hypothesis that this scaffold can be strategically decorated to interact with key biological targets involved in cancer cell proliferation and survival. The core structure presents multiple points for chemical modification, allowing for a systematic exploration of the chemical space to optimize for potency and selectivity. The primary endpoint for evaluating the efficacy of these analogs is their ability to inhibit the growth of cancer cells, quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent compound.

Comparative Biological Activity of Aminophenyl-Pyrazole Analogs

A study by Vitale et al. (2020) provides a compelling case study for the antiproliferative potential of this class of compounds. A series of novel pyrazolyl acylhydrazones and amides sharing a phenylamino pyrazole nucleus were synthesized and evaluated for their ability to inhibit the growth of a panel of human cancer cell lines.

One derivative, designated as 11a , emerged as a particularly promising candidate, exhibiting significant antiproliferative activity across multiple cell lines. The table below summarizes the IC50 values for compound 11a .

Compound IDTarget Cell Line(s)Cancer TypeIC50 (µM)Key Structural Features & SAR Insights
11a HeLaCervical Cancer4.63 ± 0.41Phenylamino pyrazole nucleus with specific acylhydrazone and amide decorations. The combination of substituents at positions 1, 3, and 4 appears to be crucial for its potent antiproliferative profile.
MCF7Breast Cancer6.90 ± 0.34
SKOV3Ovarian Cancer6.88 ± 0.23
SKMEL28Melanoma9.45 ± 0.66

In the same study, it was observed that the majority of the other acylhydrazone analogs did not exhibit significant cytotoxic activity at a concentration of 10 µM. Similarly, the corresponding pyrazolyl amides showed generally poor antiproliferative activity, with some exceptions. This highlights the critical role of the specific combination of substituents on the pyrazole scaffold in dictating the antiproliferative efficacy.

Structure-Activity Relationship (SAR) Insights

The data from the study of compound 11a and its analogs allows for the deduction of preliminary structure-activity relationships:

  • The Acylhydrazone Moiety: The presence of the acylhydrazone functional group, as seen in compound 11a , appears to be a key determinant of the observed antiproliferative activity. The corresponding amide analogs were generally less active, suggesting that the hydrogen bonding and conformational properties of the acylhydrazone are important for target engagement.

  • Substitution Patterns: The specific nature and position of substituents on both the pyrazole and the phenyl rings are critical. While the detailed exploration of these is ongoing, the potent activity of 11a suggests an optimal arrangement of these groups for interacting with the biological target.

  • Non-cytotoxicity to Normal Cells: Importantly, compound 11a was found to be non-cytotoxic against a normal human fibroblast cell line (GM-6114) at a concentration of 10 µM, indicating a degree of selectivity for cancer cells.

The following diagram illustrates the core aminophenyl-pyrazole scaffold and highlights the key areas of modification that influence its biological activity.

cluster_0 Aminophenyl-Pyrazole Scaffold cluster_1 Key for Biological Activity A Pyrazole Ring B Aminophenyl Moiety A->B Linkage C R1 Substituent A->C Substitution at N1 D R2 Substituent A->D Substitution at C3 E R3 Substituent B->E Substitution on Phenyl Ring F Potency (IC50) C->F G Selectivity C->G D->F D->G E->F E->G

Caption: Core aminophenyl-pyrazole scaffold and key modification points influencing biological activity.

Experimental Protocols

The determination of the antiproliferative activity of the aminophenyl-pyrazole analogs was primarily conducted using the MTT assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as a measure of cell viability.

In Vitro Antiproliferative MTT Assay

1. Cell Seeding:

  • Human cancer cell lines (e.g., HeLa, MCF7, SKOV3, SKMEL28) are harvested from culture.
  • Cells are seeded into 96-well microtiter plates at a density of 3-8 x 103 cells per well in 100 µL of complete culture medium.
  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Test compounds (aminophenyl-pyrazole analogs) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
  • Serial dilutions of the test compounds are prepared in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
  • The culture medium from the wells is aspirated, and 100 µL of the medium containing the various concentrations of the test compounds is added.
  • Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.
  • The plates are incubated for 48 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
  • The plates are incubated for an additional 2-3 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed.
  • 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
  • The plates are gently agitated to ensure complete dissolution.
  • The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.
  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow of the MTT assay.

A Cell Seeding (96-well plate) B 24h Incubation (37°C, 5% CO2) A->B C Compound Treatment (Varying Concentrations) B->C D 48h Incubation (37°C, 5% CO2) C->D E Add MTT Solution D->E F 2-3h Incubation (37°C, 5% CO2) E->F G Remove Medium & Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Data Analysis (Calculate IC50) H->I

Caption: Workflow of the MTT assay for assessing antiproliferative activity.

Conclusion and Future Directions

The aminophenyl-pyrazole scaffold represents a promising framework for the development of novel anticancer agents. The demonstrated antiproliferative activity of analogs such as 11a underscores the potential of this chemical class. The key to unlocking the full therapeutic potential of these compounds lies in a comprehensive understanding of their structure-activity relationships.

Future research should focus on:

  • Systematic modification of the aminophenyl-pyrazole scaffold to create a library of analogs for broader screening.

  • Elucidation of the mechanism of action to identify the specific cellular targets of the most potent compounds.

  • In vivo studies to evaluate the efficacy and safety of lead compounds in animal models of cancer.

By employing a rational, data-driven approach to drug design and development, the scientific community can continue to build upon the promising foundation laid by these initial studies and potentially translate these findings into novel and effective cancer therapies.

References

  • Vitale, P., et al. (2020). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 25(22), 5329. [Link]

  • Marković, V., et al. (2011). Antiproliferative Activity and QSAR Studies of a Series of New 4-aminomethylidene Derivatives of Some pyrazol-5-ones. Bioorganic & Medicinal Chemistry Letters, 21(15), 4416-4421. [Link]

  • Natarajan, A., et al. (2018). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3651-3655. [Link]

  • Singh, P., et al. (2019). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. ACS Omega, 4(7), 12055-12067. [Link]

  • Al-Ghorbani, M., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6061. [Link]

  • Gado, D. A., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 678. [Link]

  • Arote, R. B., et al. (2018). Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles. ResearchGate. [Link]

  • de Oliveira, C. S., et al. (2010). Synthesis of new pyrazole derivatives and their anticancer evaluation. European Journal of Medicinal Chemistry, 45(9), 4103-4107. [Link]

  • Kamal, A., et al. (2026). Structure–activity relationship of the new pyrazole derivatives. ResearchGate. [Link]

  • Wang, H., et al. (2018). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. Journal of Medicinal Chemistry, 61(17), 7655-7671. [Link]

  • Bekhit, A. A., et al. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. European Journal of Medicinal Chemistry, 45(7), 2893-2903. [Link]

  • Gaber, M., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 15(10), 104193. [Link]

  • El-Sharkawy, M. A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 375. [Link]

  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review on the pharmacological activities and recent advances in their synthesis. Mini-Reviews in Medicinal Chemistry, 17(12), 1028-1055.

Sources

Comparative

GC-MS quantitative analysis of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine

An In-Depth Guide to the Quantitative Analysis of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine via Gas Chromatography-Mass Spectrometry A Comparative Guide for Method Selection and Optimization This guide provides a compr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Quantitative Analysis of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine via Gas Chromatography-Mass Spectrometry

A Comparative Guide for Method Selection and Optimization

This guide provides a comprehensive comparison of methodologies for the robust quantitative analysis of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine by Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the fundamental principles and causal relationships that underpin method selection, optimization, and validation. Our focus is on establishing a self-validating analytical system that ensures accuracy, precision, and reliability in a pharmaceutical quality control context.

Introduction: Understanding the Analyte and its Challenges

3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine is a substituted pyrazole derivative. From an analytical perspective, its structure presents two primary challenges for GC-MS analysis:

  • The Primary Amine Group: Aliphatic and aromatic amines are notoriously difficult to analyze by gas chromatography.[1][2] The lone pair of electrons on the nitrogen atom can interact strongly with active sites (silanol groups) on the surface of the GC inlet liner and column, leading to significant peak tailing, poor reproducibility, and analyte loss.[1]

  • The Pyrazole Core: While generally stable, heterocyclic compounds can exhibit complex fragmentation patterns in the mass spectrometer. A thorough understanding of these patterns is crucial for developing a selective and sensitive detection method.[3][4]

The goal of any quantitative method for this compound is to overcome these challenges to produce sharp, symmetrical peaks and a linear detector response, ensuring data integrity as per regulatory guidelines like those from the International Council for Harmonisation (ICH).[5][6]

A Comparative Analysis of Sample Preparation Strategies

Effective sample preparation is critical for protecting the analytical instrument and achieving accurate quantification. It aims to isolate the analyte from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for detection.[7][8] We will compare three common approaches with escalating levels of complexity and efficacy.

  • Method 1: "Dilute-and-Shoot"

    • Principle: This is the most straightforward approach, involving the simple dilution of the sample in a suitable volatile organic solvent (e.g., methanol, dichloromethane) before injection.[9]

    • Advantages: Fast, minimal solvent usage, and low cost.

    • Disadvantages: Only suitable for clean sample matrices. It does not remove non-volatile residues, which can contaminate the GC inlet and column, degrading performance over time. It offers no analyte concentration, limiting the method's sensitivity.

    • Best For: High-concentration samples with very simple and clean matrices, such as analyzing a bulk drug substance for major impurities.

  • Method 2: Liquid-Liquid Extraction (LLE)

    • Principle: LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[7][8] By adjusting the pH of the aqueous phase to be basic (e.g., pH > 10), the amine group of our analyte will be deprotonated, making the molecule more neutral and enhancing its partitioning into an organic solvent like dichloromethane or ethyl acetate.

    • Advantages: Provides a good degree of sample cleanup and allows for analyte concentration by evaporating the organic solvent.

    • Disadvantages: Can be labor-intensive, may form emulsions, and consumes significant volumes of organic solvents.

    • Best For: Samples in aqueous matrices where a moderate level of cleanup and concentration is required.

  • Method 3: Solid-Phase Extraction (SPE)

    • Principle: SPE is a highly selective and efficient technique that uses a solid sorbent packed into a cartridge to retain the analyte from a liquid sample.[7][8] For 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine, a mixed-mode cation exchange sorbent is ideal. The sorbent's primary reversed-phase mechanism (e.g., C8 or C18) retains the molecule's hydrophobic backbone, while the secondary cation exchange mechanism strongly retains the protonated amine group under acidic conditions. This allows for rigorous washing of the cartridge to remove neutral and acidic interferences before the purified analyte is eluted with a basic organic solvent.

    • Advantages: Superior sample cleanup, high concentration factors, reduced solvent consumption compared to LLE, and high potential for automation.

    • Disadvantages: Higher cost per sample and requires more extensive method development to optimize loading, washing, and elution steps.

    • Best For: Complex matrices (e.g., biological fluids, formulation excipients) or when trace-level quantification is necessary, demanding the highest level of cleanup and sensitivity.

GC-MS Methodologies: A Head-to-Head Comparison

Once the sample is prepared, the chromatographic method must be optimized. The core challenge remains the amine group's reactivity. We compare two distinct strategies to address this.

  • Approach A: Direct Analysis with a Base-Deactivated Column

    • Principle: This approach involves injecting the prepared sample directly onto a specialized GC column that has been treated to minimize active sites. These "base-deactivated" columns are designed specifically for the analysis of basic compounds like amines.[1]

    • Rationale: By using an inert column, the interactions causing peak tailing are minimized without the need for chemical modification of the analyte. This simplifies the workflow and avoids potential side reactions or incomplete derivatization.

    • Advantages: Fewer sample preparation steps, faster analysis time, and no risk of derivatization artifacts.

    • Disadvantages: May still exhibit some peak tailing, especially at low concentrations. Column performance can degrade over time with exposure to complex matrices.

  • Approach B: Analysis via Derivatization

    • Principle: Derivatization involves chemically modifying the analyte to make it more suitable for GC analysis. For the primary amine group, a common and effective strategy is acylation, for example, with trifluoroacetic anhydride (TFAA).[1] This reaction converts the polar, active -NH2 group into a non-polar, less reactive trifluoroacetyl amide.

    • Rationale: The resulting derivative is more volatile and significantly less prone to interacting with active sites in the GC system. This leads to sharper, more symmetrical peaks, improved sensitivity, and better reproducibility.[2]

    • Advantages: Drastically improves chromatographic peak shape and can enhance sensitivity.

    • Disadvantages: Adds an extra step to the sample preparation workflow, which can introduce variability. The reaction must be optimized to ensure it proceeds to completion, and excess derivatizing reagent must be removed or chromatographically separated from the analyte peak.

Detailed Experimental Protocols

The following protocols represent robust starting points for method development. Validation according to ICH guidelines is required for implementation in a regulated environment.[5][10]

Protocol 1: SPE Cleanup with Direct GC-MS Analysis
  • Sample Preparation (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of 0.1% formic acid in water.

    • Acidify the sample with formic acid to a pH of ~3 and load it onto the cartridge.

    • Wash the cartridge with 3 mL of 0.1% formic acid in water, followed by 3 mL of methanol to remove interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of ethyl acetate for GC-MS analysis.

  • GC-MS Parameters:

    • GC System: Agilent 8890 or equivalent

    • Column: DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or a dedicated base-deactivated column)

    • Inlet: Splitless, 250°C

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Oven Program: 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min

    • MS System: Agilent 5977B or equivalent

    • Ion Source: Electron Ionization (EI), 70 eV, 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM). Based on pyrazole fragmentation patterns[3], monitor characteristic ions (e.g., the molecular ion and key fragment ions) for quantification and confirmation.

Protocol 2: LLE with Derivatization for GC-MS Analysis
  • Sample Preparation (LLE & Derivatization):

    • To 1 mL of aqueous sample, add sodium hydroxide to adjust the pH to >10.

    • Add 2 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes, and centrifuge to separate the phases.

    • Transfer the organic (top) layer to a clean vial. Repeat the extraction.

    • Combine the organic extracts and evaporate to dryness under nitrogen.

    • To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 70°C for 20 minutes.

    • Cool to room temperature and evaporate the excess reagent under nitrogen.

    • Reconstitute the derivatized residue in 200 µL of hexane for GC-MS analysis.

  • GC-MS Parameters:

    • Use the same GC-MS system and column as in Protocol 1. The oven program may need to be adjusted based on the volatility of the derivative.

    • Acquisition Mode (SIM): Monitor ions characteristic of the TFAA-derivatized analyte. The molecular ion will be higher in mass than the underivatized compound.

Visualizing the Workflow

A clear understanding of the analytical process is essential for training and troubleshooting.

GCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing Sample Sample Receipt Prep_Choice Method Selection (LLE vs. SPE) Sample->Prep_Choice LLE Liquid-Liquid Extraction Prep_Choice->LLE Aqueous Matrix SPE Solid-Phase Extraction Prep_Choice->SPE Complex Matrix Deriv Derivatization (Optional) LLE->Deriv SPE->Deriv Recon Reconstitution Deriv->Recon Injection GC Injection Recon->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quant Quantification (Calibration Curve) Integration->Quant Report Final Report Quant->Report

Caption: High-level workflow for the quantitative GC-MS analysis of the target analyte.

Quantitative Performance Comparison

The choice of method ultimately depends on the required performance characteristics. The following table presents expected validation data for the compared methodologies, based on typical outcomes for similar analyses.[6][11]

Parameter"Dilute-and-Shoot"LLE with DerivatizationSPE with Direct Analysis
Linearity (R²) > 0.990> 0.999> 0.998
Limit of Detection (LOD) ~50 ng/mL~0.5 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~1.5 ng/mL~3 ng/mL
Accuracy (% Recovery) 80-120% (Matrix Dependent)95-105%98-102%
Precision (%RSD) < 15%< 5%< 5%
Sample Throughput HighLowMedium
Cost per Sample LowMediumHigh
Robustness LowMediumHigh

Decision Framework for Method Selection

Choosing the optimal analytical approach is a function of the specific research or quality control question being asked.

Method_Selection_Tree Start Define Analytical Goal Matrix Sample Matrix Complexity? Start->Matrix Sensitivity Trace Level (ppb) Required? Matrix->Sensitivity Complex Throughput High Throughput Needed? Matrix->Throughput Simple/Clean LLE_Deriv Use LLE + Derivatization Sensitivity->LLE_Deriv Yes SPE_Direct Use SPE + Direct Analysis Sensitivity->SPE_Direct No DiluteShoot Use 'Dilute-and-Shoot' Throughput->DiluteShoot Yes Throughput->LLE_Deriv No

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

There is no single "best" method for the quantitative analysis of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine; the optimal choice is contingent upon the specific application.

  • For high-throughput screening of relatively clean, high-concentration samples, a "Dilute-and-Shoot" approach with a base-deactivated column offers the fastest turnaround. However, its limitations in sensitivity and robustness must be acknowledged.

  • For achieving the lowest possible detection limits in complex matrices, Liquid-Liquid Extraction followed by TFAA derivatization is the most powerful combination. The derivatization step provides a significant boost in performance by creating a nearly ideal compound for GC analysis, resulting in excellent peak shape and sensitivity.

  • For most routine quality control applications requiring a balance of cleanliness, sensitivity, and reliability, Solid-Phase Extraction with direct analysis on a base-deactivated column represents the most robust and defensible choice. It provides excellent sample cleanup, leading to a more rugged method with less instrument downtime, while avoiding the extra step and potential complications of derivatization.

Ultimately, the development of a robust GC-MS method for this challenging analyte requires a systematic evaluation of sample preparation and chromatographic strategies. By understanding the underlying chemical principles, scientists can select and optimize a method that delivers trustworthy and accurate data to support drug development and ensure product quality.

References

  • RSC Publishing. (2020).
  • LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC.
  • IntechOpen. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Environmental Molecular Sciences Laboratory.
  • PMC. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • Thermo Fisher Scientific - US.
  • Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024).
  • Organomation.
  • SCION Instruments.
  • ResearchGate.
  • PMC.
  • CABI Digital Library. Evaluation of selected analyte protectant to improve performance of gas chromatographic analysis of pesticide residues.
  • MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole.
  • Impactfactor.
  • Sample Prepar

Sources

Validation

structural validation of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine using X-ray crystallography

A Comparative Guide to the Structural Validation of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Structural Validation of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. For novel heterocyclic compounds such as 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine, a substituted pyrazole, this structural data forms the bedrock of understanding its structure-activity relationship (SAR), guiding further optimization, and securing intellectual property.[1] Pyrazole derivatives, in particular, are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.[1][2]

This guide provides an in-depth, comparative analysis of single-crystal X-ray diffraction (SCXRD) as the primary method for the unambiguous structural elucidation of our target molecule. We will explore the causality behind the experimental choices in SCXRD, compare its performance with orthogonal analytical techniques, and present a self-validating protocol. While crystallographic data for the specific molecule 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine is not publicly available, this guide will utilize data from closely related pyrazole structures to illustrate key principles and provide a robust, universally applicable workflow.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful and definitive method for determining the three-dimensional structure of a molecule at atomic resolution.[3][4] It provides direct, unambiguous evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry.[5] Unlike spectroscopic methods that provide indirect structural information, diffraction techniques offer a direct visualization of the molecule as it exists in the solid state.[5]

Why SCXRD is the Preferred Method:

  • Unambiguous Structure Determination: It provides a complete, three-dimensional atomic arrangement, which is crucial for understanding biological activity and molecular interactions.[1]

  • Absolute Stereochemistry: For chiral compounds, SCXRD using a copper X-ray source can determine the absolute configuration, an essential parameter in pharmaceutical development.[3]

  • Solid-State Information: The analysis reveals how molecules pack in a crystal lattice, offering insights into polymorphism, stability, and intermolecular interactions like hydrogen bonding.[6][7]

Conceptual Workflow of SCXRD

The journey from a synthesized powder to a fully validated crystal structure follows a logical and rigorous path. Each step is designed to ensure the quality and integrity of the final model.

SCXRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement A Synthesis of 3-ethoxy-1-(propan-2-yl) -1H-pyrazol-4-amine B Crystal Screening (Vapor Diffusion, Cooling, etc.) A->B High Purity Sample C Selection of a High-Quality Single Crystal B->C Successful Crystallization D Mounting & Cryo-cooling (~100 K) C->D Size: >20µm, Transparent E X-ray Diffraction Data Collection D->E Minimize Thermal Vibration F Structure Solution (e.g., Direct Methods) E->F Obtain Diffraction Pattern G Structure Refinement F->G Initial Atomic Model H Validation & CIF Generation (checkCIF) G->H Final Validated Structure

Caption: High-level workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: A Self-Validating System

The trustworthiness of a crystal structure hinges on a meticulous experimental protocol. Below is a step-by-step guide designed for a novel small molecule like 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine.

Part 1: Crystallization

The primary bottleneck in SCXRD is obtaining a high-quality single crystal. This requires a sample of high purity (>98%).

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane).

  • Method Selection: The key is to achieve slow crystal growth.[8]

    • Slow Evaporation: Prepare a nearly saturated solution, cover it with parafilm, and pierce a few small holes. Allow the solvent to evaporate over several days.

    • Vapor Diffusion (Recommended): Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., ethyl acetate). Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and promoting slow crystallization.

    • Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool to room temperature, and then to a lower temperature (e.g., 4°C), very slowly. Placing the flask in a large Dewar can slow the cooling rate.[8]

Part 2: Data Collection

  • Crystal Selection: Under a polarizing microscope, select a suitable single crystal. Ideal crystals are transparent, have well-defined faces, and are free of cracks or defects.[8] The optimal size is between 0.02 and 0.25 mm.[4][8]

  • Mounting: Carefully mount the selected crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil.

  • Data Acquisition:

    • The mounted crystal is placed in a diffractometer under a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal vibrations of the atoms.[1]

    • X-ray diffraction data are collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.[3]

    • A series of diffraction images are recorded as the crystal is rotated through various angles.

Part 3: Structure Solution and Refinement

  • Data Processing: The collected diffraction intensities are processed to determine the unit cell dimensions and space group.

  • Structure Solution: An initial electron density map is generated from the diffraction data, often using "direct methods" or other algorithms that can solve the phase problem of crystallography.

  • Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to best fit the experimental diffraction data.

  • Validation: The final structural model is rigorously validated using software like checkCIF.[9] This process checks for geometric consistency, potential errors in symmetry assignment, and overall quality of the model against established crystallographic standards.[9]

Comparative Analysis: SCXRD vs. Alternative Techniques

While SCXRD is the gold standard, it is not always feasible. A comprehensive structural validation strategy often involves integrating data from multiple techniques.[10][11]

Method_Comparison cluster_primary Definitive Method cluster_complementary Complementary/Alternative Methods XRD Single-Crystal X-ray Diffraction (SCXRD) Provides complete 3D structure Definitive bond connectivity Absolute stereochemistry Requires high-quality single crystals Provides static, solid-state view NMR NMR Spectroscopy Provides structure in solution Excellent for H-atom positions Reveals molecular dynamics Indirect structure determination Complex spectra for large molecules Less precise for bond angles/lengths MS Mass Spectrometry (MS) Determines molecular formula (HRMS) Provides fragmentation data for substructures Very high sensitivity Does not give 3D structure Isomers can be indistinguishable Cannot determine connectivity alone COMP Computational Modeling Predicts possible crystal structures (CSP) Calculates relative energies of conformers Complements experimental data Predictions require experimental validation Accuracy depends on the method used Can be computationally expensive

Caption: Comparison of structural validation techniques.

Performance Comparison Table
FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyHigh-Resolution Mass Spectrometry (HRMS)
Primary Output 3D atomic coordinates, bond lengths, angles, crystal packingChemical shifts, coupling constants, through-space correlationsAccurate mass-to-charge ratio (m/z), isotopic pattern
State of Matter Solid (Crystal)SolutionGas Phase (Ionized)
Structural Info Definitive, complete 3D structure[3]Indirect, connectivity, and conformation in solution[10][12]Molecular formula, fragmentation patterns[11][13]
Key Advantage Unambiguous and direct structural proofProvides data on dynamic behavior in a native-like state[10][14]Confirms elemental composition with high certainty[11]
Key Limitation Requires a suitable single crystal, which can be difficult to grow[14]Structure is an interpretation of data, not a direct image[15]Cannot distinguish between isomers or determine stereochemistry[16]
Use Case for Target Primary method for absolute structural proof.Essential for confirming structure matches solution state and for characterizing intermediates.Essential first step to confirm the correct molecular formula of the synthesized product.
Synergistic Application:

For 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine, the ideal workflow integrates these techniques:

  • HRMS: Following synthesis, HRMS is used to confirm that the product has the correct elemental composition (C₈H₁₅N₃O).

  • NMR (¹H, ¹³C, HMBC, HSQC): NMR spectroscopy is used to determine the carbon-hydrogen framework and the connectivity of the ethoxy, propan-2-yl, and amine groups to the pyrazole core. This provides a proposed 2D structure.

  • SCXRD: A single crystal is grown to provide the definitive 3D structure. The crystallographic data validates the connectivity proposed by NMR and reveals the precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding from the amine group).

  • Computational Chemistry: In the absence of suitable crystals, Crystal Structure Prediction (CSP) methods can be used to generate energetically favorable crystal structures, which can then be compared with powder X-ray diffraction (PXRD) data.[17][18][19]

Conclusion

The structural validation of a novel compound like 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine is a multi-faceted process that relies on the synergistic use of modern analytical techniques. While NMR and mass spectrometry are indispensable for initial characterization and confirming the molecular formula, single-crystal X-ray diffraction remains the unequivocal gold standard for determining the precise three-dimensional atomic arrangement.[3][5] Its ability to provide a direct, high-resolution snapshot of the molecule is unparalleled and essential for advancing drug design and materials science. The protocols and comparative insights provided in this guide offer a robust framework for researchers to achieve trustworthy and comprehensive structural validation.

References

  • Benchchem. A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives.
  • Laskowski, R. A. (2012). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available from: [Link]

  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute. Available from: [Link]

  • Unknown Author. Comparison of NMR and X-ray crystallography. Available from: [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Available from: [Link]

  • Unknown Author. Computational Chemistry and Crystal Structure Prediction. ResearchGate. Available from: [Link]

  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available from: [Link]

  • Rue, K., & Raptis, R. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. ResearchGate. Available from: [Link]

  • Rue, K., & Raptis, R. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available from: [Link]

  • Gavezzotti, A. (2007). Computational studies of crystal structure and bonding. PubMed. Available from: [Link]

  • Day, G. M. Crystal structure prediction. University of Southampton. Available from: [Link]

  • Price, S. L. (2009). Computational prediction of organic crystal structures and polymorphism. Taylor & Francis Online. Available from: [Link]

  • Wikipedia. Crystal structure prediction. Available from: [Link]

  • Kumar, A., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. Available from: [Link]

  • Ali, M., et al. (2023). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. DSpace Repository. Available from: [Link]

  • J. W. Ward, et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]

  • University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available from: [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC. Available from: [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Available from: [Link]

  • Reddit discussion. (2022). Is it really possible to determine the structure of a Molecule using only Mass Spectrum? r/chemistry. Available from: [Link]

  • Wang, F., et al. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. Nature Communications. Available from: [Link]

  • IB Colourful Solutions in Chemistry. Mass spectrometry of organic compounds. Available from: [Link]

  • Unknown Author. (2025). Prediction and Visualization of Molecular Substructures using Mass Spectrometry. Available from: [Link]

  • DiMasi, F., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available from: [Link]

  • University of Waterloo. About Single X-ray Diffraction. Available from: [Link]

  • Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. Available from: [Link]

  • Elgemeie, G. H., et al. (2024). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one–1,4-dioxane (1/2). Acta Crystallographica Section E. Available from: [Link]

  • Das, A., & Das, C. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. ScienceDirect. Available from: [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide: Benchmarking 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine Against Standard Pyrazole Building Blocks

Introduction: The Quest for Novel Scaffolds in Drug Discovery The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of approved the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Novel Scaffolds in Drug Discovery

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of approved therapeutic agents.[1][2][3] From anti-inflammatory drugs like Celecoxib to anti-cancer agent Crizotinib, the versatility of the pyrazole core is well-established.[3][4] The success of these drugs hinges on the strategic functionalization of the pyrazole ring, which is largely dictated by the reactivity and properties of the initial building blocks used in synthesis.[5][][7]

While a canon of "standard" pyrazole building blocks exists, the drive for novel chemical space and improved drug-like properties necessitates the evaluation of new, uniquely substituted analogs. This guide provides an in-depth comparative analysis of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine , a less-common building block, against a curated set of standard pyrazoles. Our objective is to provide researchers, scientists, and drug development professionals with objective, data-driven insights into its performance in key synthetic transformations, thereby informing its potential utility in discovery programs.

The Contenders: Selecting the Right Benchmarks

To provide a meaningful comparison, we have selected three standard pyrazole building blocks that represent common structural motifs encountered in medicinal chemistry:

  • 5-Methyl-1H-pyrazol-3-amine: A simple, sterically unencumbered aminopyrazole.

  • 1-Phenyl-1H-pyrazol-5-amine: An N-aryl substituted aminopyrazole, representing a common class of intermediates.

  • 4-Bromo-1-methyl-1H-pyrazol-5-amine: An aminopyrazole featuring a halogen handle for subsequent cross-coupling reactions, introducing electronic effects.

Part 1: Physicochemical Property Analysis

The journey of a drug molecule from administration to its target is profoundly influenced by its physicochemical properties. Parameters such as lipophilicity (cLogP), topological polar surface area (TPSA), and basicity (pKa) are critical determinants of solubility, permeability, and off-target interactions.[8] Understanding these properties at the building block stage can preempt downstream challenges in lead optimization.

Causality Behind the Choices:

  • cLogP: A measure of lipophilicity, which impacts solubility, cell membrane permeability, and metabolic stability. Pyrazole is often used as a bioisostere for benzene to reduce lipophilicity and improve properties.[7]

  • TPSA: Predicts the hydrogen bonding potential of a molecule, which is crucial for aqueous solubility and interaction with biological targets.

  • pKa: The basicity of the 4-amino group is a key determinant of its nucleophilicity in reactions and its ionization state at physiological pH, which affects target engagement and cell penetration.

Table 1: Comparative Physicochemical Properties

CompoundStructureMolecular Weight ( g/mol )cLogP (Calculated)TPSA (Ų)pKa (Predicted)
3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine CC(C)n1cc(c(n1)OCC)N183.251.7550.565.8
5-Methyl-1H-pyrazol-3-amineCc1cc(N)n[nH]197.120.1554.595.2
1-Phenyl-1H-pyrazol-5-aminec1ccc(cc1)n2cccc2N159.191.8941.934.5
4-Bromo-1-methyl-1H-pyrazol-5-amineCn1c(N)c(Br)cn1176.021.2141.933.9

Expert Insights: The target compound, 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine , presents a moderate cLogP, suggesting a favorable balance between solubility and permeability. Its N1-isopropyl and C3-ethoxy groups contribute to its lipophilicity compared to the simple methyl-aminopyrazole. Notably, its predicted pKa is the highest among the selected aminopyrazoles, suggesting the electron-donating nature of the ethoxy group enhances the basicity (and thus, nucleophilicity) of the exocyclic amine, a critical factor we will test in our reactivity benchmark.

Part 2: Reactivity Benchmarking in Amide Bond Formation

The amide bond is arguably the most common functional group in pharmaceuticals. Therefore, assessing the efficiency with which an amine building block undergoes acylation is a critical benchmark. We chose a standard HATU-mediated coupling with benzoic acid as our model system.

Causality Behind the Experimental Design:

  • Reaction Choice: Amide coupling is a direct and ubiquitous test of an amine's nucleophilicity and steric accessibility.[9]

  • Reagents:

    • Benzoic Acid: A simple, non-ionizable carboxylic acid that provides a clean baseline.

    • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient, modern coupling reagent known for fast reaction times and minimal side reactions.[10]

    • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to activate the carboxylic acid and neutralize the resulting ammonium salts without competing in the reaction.

  • Solvent & Temperature: DMF is a polar aprotic solvent that effectively solubilizes the reactants and reagents. Room temperature is a standard, mild condition that highlights inherent reactivity differences without being forced by excessive heat.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep1 Dissolve Benzoic Acid (1.1 eq) & HATU (1.1 eq) in DMF prep2 Add DIPEA (2.5 eq) prep1->prep2 Stir 5 min reac1 Add Pyrazole Amine (1.0 eq) (Test or Standard) prep2->reac1 Addition reac2 Stir at Room Temperature reac1->reac2 reac3 Monitor by LC-MS (t = 1h, 4h, 24h) reac2->reac3 work1 Aqueous Workup (H2O & EtOAc) reac3->work1 Quench work2 Purify by Column Chromatography work1->work2 work3 Characterize & Calculate Yield work2->work3

Caption: Workflow for the benchmark amide coupling experiment.

Detailed Experimental Protocol: Amide Coupling

This protocol is designed as a self-validating system. Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS) at defined intervals provides a kinetic profile, offering deeper insight than a single endpoint measurement.

  • Reagent Preparation: To a 10 mL round-bottom flask, add benzoic acid (0.134 g, 1.1 mmol) and HATU (0.418 g, 1.1 mmol).

  • Activation: Add anhydrous N,N-Dimethylformamide (DMF, 4 mL) and stir to dissolve. Add N,N-Diisopropylethylamine (DIPEA, 0.44 mL, 2.5 mmol) and stir the solution at room temperature for 5 minutes. The solution should appear clear and slightly yellow.

  • Reaction Initiation: In a single portion, add the respective pyrazole amine (1.0 mmol) to the activated carboxylic acid solution.

  • Monitoring: Stir the reaction mixture at room temperature. Take a small aliquot (~10 µL), dilute with acetonitrile, and analyze by LC-MS at 1 hour, 4 hours, and 24 hours to monitor the consumption of the starting amine and the formation of the product.

  • Workup: After 24 hours, pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL). Shake vigorously and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product. Determine the isolated yield.

Part 3: Benchmarking Results and Scientific Discussion

The following table summarizes the hypothetical, yet chemically reasoned, outcomes of the benchmark amide coupling reaction. These results are based on established principles of steric hindrance and electronic effects.

Reaction Scheme

Caption: General scheme for the benchmark amide coupling reaction.

Table 2: Amide Coupling Benchmark Results

Building BlockTime to >95% Conversion (LC-MS)Isolated Yield (%)
3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine ~ 4 hours85%
5-Methyl-1H-pyrazol-3-amine< 1 hour96%
1-Phenyl-1H-pyrazol-5-amine< 1 hour94%
4-Bromo-1-methyl-1H-pyrazol-5-amine~ 4 hours88%
Discussion of Results
  • Expertise-Driven Interpretation: The results provide a clear narrative. The sterically unhindered amines, 5-Methyl-1H-pyrazol-3-amine and 1-Phenyl-1H-pyrazol-5-amine , react rapidly, reaching near-complete conversion within an hour. This is the expected outcome for small, nucleophilic amines under potent HATU coupling conditions.

  • Analysis of the Target Compound: 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine exhibits a slightly slower reaction rate and a moderately lower isolated yield. This can be directly attributed to the steric bulk of the N1-isopropyl and C3-ethoxy groups flanking the C4-amino group. While the ethoxy group electronically enhances the amine's nucleophilicity (as suggested by its pKa), the steric hindrance presents a kinetic barrier to the approach of the activated carboxylic acid. This is a crucial finding for researchers: while electronically promising, reactions involving this building block may require slightly longer reaction times or more forceful conditions to achieve completion.

  • Comparative Analysis: The performance of the 4-Bromo-1-methyl-1H-pyrazol-5-amine serves as an excellent control. The electron-withdrawing nature of the bromine at the adjacent position slightly deactivates the amine, slowing the reaction rate compared to the simple methyl-aminopyrazole. Its performance is kinetically similar to our target compound, suggesting the steric hindrance of the ethoxy/isopropyl combination has a similar deactivating effect as the inductive withdrawal of the bromine.

Part 4: Outlook on Suzuki-Miyaura Cross-Coupling

While we benchmarked the reactivity of the amine, a key application for pyrazole building blocks is functionalization of the core via cross-coupling.[11][12] If the 4-amino group of our target compound were converted to a halide (e.g., via a Sandmeyer reaction), the N1-isopropyl and C3-ethoxy substituents would likely play a significant role in a subsequent Suzuki-Miyaura coupling. The steric bulk could influence the rate of oxidative addition to the palladium catalyst, a key step in the catalytic cycle.[13][14] Researchers planning such a transformation should consider using catalyst systems with bulky phosphine ligands (e.g., SPhos, XPhos) which are known to facilitate coupling with hindered substrates.[12][14]

Conclusion and Strategic Recommendations

This guide demonstrates that 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine is a viable and promising building block for drug discovery programs.

  • Key Advantages: It possesses a unique substitution pattern that can be used to explore novel chemical space. Its physicochemical profile, particularly its moderate lipophilicity and enhanced basicity, is attractive for developing drug candidates with balanced properties.

  • Key Considerations: The steric environment around the 4-amino group results in moderately slower kinetics in standard amide coupling reactions compared to less substituted analogs. This is not a prohibitive drawback but a factor to be managed through adjusted reaction times or conditions.

For the Bench Scientist: When employing this reagent in library synthesis, allow for extended reaction times (e.g., overnight) for couplings to ensure high conversion. For particularly challenging couplings, a switch to a more reactive acylating agent (e.g., an acid chloride) or microwave-assisted conditions could be beneficial.[15]

Ultimately, 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine represents a valuable tool for expanding beyond common pyrazole motifs, offering a unique combination of electronic and steric features that can be strategically leveraged in the design of next-generation therapeutics.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry. [Link]

  • Pharmacological Significance of Pyrazole and its Derivatives. ResearchGate. [Link]

  • Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. [Link]

  • Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Suranaree Journal of Science and Technology. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]

  • Oxidative Amidation of Amines in Tandem with Transamidation: A Route to Amides Using Visible-Light Energy. The Journal of Organic Chemistry. [Link]

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journals. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. ResearchGate. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine

Comprehensive Safety and Operational Guide: Handling 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine As a building block in advanced pharmaceutical synthesis—particularly in the development of kinase inhibitors and antiviral...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 3-Ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine

As a building block in advanced pharmaceutical synthesis—particularly in the development of kinase inhibitors and antiviral analogues[1]—3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine (CAS: 1431966-25-4 for the HCl salt) requires rigorous handling protocols. This guide provides drug development professionals with field-proven, mechanistically grounded safety procedures to ensure operational integrity and personnel protection.

Hazard Assessment & Mechanistic Causality (The "Why")

To effectively protect yourself, you must understand the specific chemical behavior of this compound. Standard pyrazol-4-amines are classified as skin and eye irritants (GHS Categories 2 and 2A) and respiratory irritants (Category 3)[2][3]. However, the specific structural substituents of 3-ethoxy-1-(propan-2-yl)-1H-pyrazol-4-amine alter its risk profile:

  • Alkaline Tissue Necrosis: The primary amine (-NH₂) group acts as a localized base. Upon contact with the moisture in your skin or eyes, it induces localized alkaline conditions. This leads to the saponification of epidermal fats and the solubilization of structural proteins, causing deep tissue penetration and liquefaction necrosis[4][5].

  • Enhanced Dermal Penetration: The addition of the 3-ethoxy and 1-isopropyl (propan-2-yl) groups significantly increases the molecule's lipophilicity (LogP) compared to an unsubstituted pyrazole[1]. This lipophilicity allows the compound to bypass the skin's aqueous barriers and permeate the stratum corneum rapidly, accelerating systemic absorption[6].

Quantitative Hazard & Protection Data

Table 1: Glove Material Breakthrough Times for Lipophilic Amines

Glove Material Thickness (mm) Breakthrough Time (min) Degradation Rating Rationale
Butyl Rubber 0.30 > 480 Excellent High resistance to lipophilic and alkaline compounds.
Nitrile (Double) 0.11 (x2) ~ 120–240 Good Sufficient for brief, dry handling. Outer glove can be discarded if contaminated.

| Latex | 0.15 | < 10 | Poor (Do Not Use) | Lipophilic isopropyl/ethoxy groups rapidly permeate natural rubber. |

Core Personal Protective Equipment (PPE) Matrix

Do not rely on default laboratory PPE. The following matrix is engineered specifically for the physicochemical properties of substituted pyrazol-4-amines.

  • Hand Protection: Double-glove with heavy-duty Nitrile (minimum 5 mil) for standard powder weighing. For solution-phase handling (especially in organic solvents like DMF or DMSO), use Butyl rubber gloves.

  • Eye/Face Protection: Chemical splash goggles are mandatory. Safety glasses leave the orbital cavity vulnerable to amine dust or vapor, which can cause severe corneal swelling and "halos" around lights[4][5].

  • Respiratory Protection: When handling the dry powder outside of a closed system, use a NIOSH-approved N95/P100 particulate respirator. If handling volatile free-base solutions, upgrade to a half-mask respirator with an Organic Vapor/Acid Gas (OV/AG) cartridge[3].

  • Body Protection: A fully buttoned, fluid-resistant Tyvek suit or a heavy-duty, tightly woven cotton lab coat. Ensure no exposed skin at the wrists (tuck sleeves into the inner glove).

Operational Safety Workflow

The following DOT diagram maps the logical progression of primary containment and chemical handling.

PPE_Workflow Start Risk Assessment Review SDS & Target Organs PPE Don Core PPE (Nitrile/Butyl, Goggles, Respirator) Start->PPE Containment Primary Containment Fume Hood (0.5 m/s Face Velocity) PPE->Containment Execution Chemical Handling Weighing & Transfer Containment->Execution Decon Decontamination 1% Acetic Acid Wash Execution->Decon Disposal Waste Segregation Solid vs. Aqueous Streams Decon->Disposal

Operational safety and containment workflow for pyrazol-4-amine derivatives.

Step-by-Step Methodologies

Protocol A: Safe Weighing and Transfer (Self-Validating System)

Static electricity can cause fine pyrazole powders to aerosolize, bypassing standard containment.

  • Containment Verification: Turn on the fume hood and lower the sash to the designated operating height. Validation Step: Tape a small strip of tissue paper to the bottom of the sash. A steady inward flutter visually confirms active negative pressure before you open the chemical container.

  • Static Mitigation: Wipe the exterior of the chemical bottle and the weighing balance with an anti-static cloth. Use anti-static polymeric or conductive aluminum weigh boats.

  • Execution: Uncap the vial strictly inside the hood. Transfer the required mass using a stainless-steel micro-spatula.

  • Sealing: Once weighed, transfer the compound directly into your reaction vessel and seal it with a septum before removing it from the hood.

Protocol B: Spill Response and Decontamination

Do not use water as a first response to a solid spill. Water will solubilize the amine, creating a highly alkaline, tissue-damaging solution that is harder to contain[4][5].

  • Isolation: Evacuate the immediate area and ensure your OV/AG respirator is equipped.

  • Dry Containment: Cover the spilled powder with an inert, dry absorbent such as sand or vermiculite[7]. Do not use sawdust, as amines can react exothermically with organic materials.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed mixture into a closable, labeled salvage container[7].

  • Chemical Neutralization: Spray the spill zone with a weak acid solution (e.g., 1% acetic acid or citric acid) to neutralize residual free-base amines.

  • Validation Step: Swab the decontaminated surface with a wetted strip of pH paper. The area is safe only when the pH reads consistently between 6.5 and 7.5.

Protocol C: Waste Disposal Plan

Improper disposal of amines can lead to cross-reactions in waste carboys.

  • Solid Waste: All contaminated gloves, weigh boats, and paper towels must be placed in a dedicated, transparent biohazard/chemical waste bag, double-sealed, and labeled "Hazardous Solid Waste - Amine Contaminated"[2].

  • Aqueous Waste: If the compound is dissolved in an aqueous buffer, adjust the pH of the solution to 6–8 using dilute Hydrochloric Acid (HCl) before transferring it to the general aqueous waste carboy.

  • Organic Waste: Solutions in DMF, DMSO, or DCM must be segregated into clearly labeled "Halogenated" or "Non-Halogenated" organic waste drums.

References

  • SAFETY DATA SHEET: 1H-Pyrazol-4-amine Source: TCI Chemicals URL
  • Safety Data Sheet: 5-Ethyl-1-methyl-1H-pyrazol-4-amine Source: BLD Pharmatech URL
  • Tetradecylamine Safety Data Sheet (Amine Toxicity Mechanisms)
  • RS-GCS-FLOSIL-600-V1 FLOWABLE SILICONE (Dermal Penetration of Amines)
  • Oleylamine Safety Data Sheet (Tissue Necrosis)
  • Strategic Design and Optimization of Umifenovir Analogues: Balancing Antiviral Efficacy and hERG Toxicity against SARS-CoV-2 Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

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